2,6-Dibromo-4-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIZSWEQAORMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dibromo-4-hydroxybenzoic Acids
Core Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic acid
This section summarizes the key physicochemical data for 3,5-Dibromo-4-hydroxybenzoic acid (CAS No: 3337-62-0), a structural isomer of the target compound. These properties are fundamental to understanding its behavior in chemical and biological systems.
Data Presentation
| Property | Value |
| IUPAC Name | 3,5-dibromo-4-hydroxybenzoic acid[1][2] |
| CAS Number | 3337-62-0[2][3][4] |
| Molecular Formula | C₇H₄Br₂O₃[2][4][5] |
| Molecular Weight | 295.91 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[2][5] |
| Melting Point | 271-274 °C[2][4] |
| Boiling Point | 342.0 ± 42.0 °C (Predicted)[6] |
| Density | 2.059 - 2.228 g/cm³ (Estimate)[4][6] |
| pKa | 3.79 ± 0.10 (Predicted)[6] |
| Solubility | DMSO (Sparingly), Methanol (Slightly)[6] |
| LogP (Octanol/Water) | 3.3[1] |
| Topological Polar Surface Area | 57.5 Ų[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These standard procedures are crucial for the empirical validation of a compound's characteristics.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[8]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.[9]
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of material.[10]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10][11]
-
-
Procedure:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[9]
-
For an unknown sample, perform a rapid preliminary heating (4-5 °C per minute) to determine an approximate melting range.[11]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[11]
-
Insert a new sample and heat at a slower, controlled rate (1-2 °C per minute) when approaching the expected melting point.[11]
-
Record the temperature at which the first drop of liquid appears (onset of melting).[10]
-
Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).[10]
-
The recorded range between these two temperatures is the melting point range of the substance.[8] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]
-
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique used to determine the pKa of a substance by measuring pH changes during titration.[12]
-
Apparatus: Calibrated pH meter with a combination pH electrode, magnetic stirrer, burette.[13][14]
-
Reagents:
-
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.[13]
-
Prepare a sample solution of the acid at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds).[12][13]
-
Add KCl solution to maintain a constant ionic strength.[13]
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][15]
-
If necessary, acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl.[13]
-
Add the titrant (0.1 M NaOH) in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[15]
-
Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[13]
-
Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[14] The procedure should be repeated at least three times to ensure reproducibility.[13]
-
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of an organic acid in various solvents.
-
Apparatus: Small test tubes, vortex mixer, graduated pipettes.
-
Solvents: Water, 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl), and various organic solvents (e.g., ethanol, acetone, diethyl ether).[16][17]
-
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube.[16]
-
Add a specific volume of the chosen solvent (e.g., 0.75 mL) in small portions.[16]
-
After each addition, shake or vortex the tube vigorously for 10-20 seconds.[18]
-
Observe the mixture. Classify the compound as "soluble" if it dissolves completely, "partially soluble" if a significant portion dissolves, or "insoluble" if no significant dissolution occurs after approximately 60 seconds.[18]
-
For water-insoluble compounds, test solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions indicates an acidic functional group.[19] A strong acid will dissolve in the weak base (NaHCO₃), while a weak acid will require the strong base (NaOH).[17]
-
Test solubility in 5% HCl to identify basic functional groups.[16]
-
Repeat the process with various organic solvents to determine its solubility profile based on polarity.
-
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and characterization of a novel or synthesized aromatic acid like 2,6-Dibromo-4-hydroxybenzoic acid.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | > 95% [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. bellevuecollege.edu [bellevuecollege.edu]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
Spectroscopic Characterization of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic properties of 2,6-Dibromo-4-hydroxybenzoic acid. Due to the limited availability of published experimental data for this specific isomer, this document focuses on the predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Singlet | 2H | Aromatic Protons (H-3, H-5) |
| ~ 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton (-COOH) |
| ~ 5.0 - 6.0 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 165 - 170 | Carboxylic Acid Carbon (-COOH) |
| ~ 155 - 160 | Carbon attached to Hydroxyl group (C-4) |
| ~ 135 - 140 | Aromatic Carbons (C-3, C-5) |
| ~ 115 - 120 | Carbons attached to Bromine (C-2, C-6) |
| ~ 110 - 115 | Carbon attached to Carboxyl group (C-1) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~ 3200 (broad) | O-H stretch (Phenol) |
| ~ 1700 | C=O stretch (Carboxylic Acid) |
| ~ 1600, 1470 | C=C stretch (Aromatic) |
| ~ 1250 | C-O stretch (Carboxylic Acid/Phenol) |
| ~ 700 - 600 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 294, 296, 298 | [M]⁺∙ Molecular ion peak with characteristic isotopic pattern for two bromine atoms |
| 277, 279, 281 | [M-OH]⁺ |
| 250, 252, 254 | [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in either positive or negative ion mode.
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the mass spectrometer, where it is bombarded with a beam of electrons.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Dibromo-4-hydroxybenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its close structural isomer, 3,5-Dibromo-4-hydroxybenzoic acid, and other related brominated phenolic compounds to provide a robust predictive analysis. The guide includes detailed experimental protocols for determining solubility and stability, presented alongside theoretical considerations of how molecular structure influences these critical physicochemical properties. All quantitative data for the structural isomer is summarized in clear, tabular format for ease of comparison. Furthermore, this guide features mandatory visualizations of experimental workflows to aid in the practical application of the described methodologies.
Introduction
This compound is an aromatic carboxylic acid containing two bromine substituents ortho to the carboxylic acid group and a hydroxyl group para to it. The unique substitution pattern of this molecule imparts specific chemical properties that are of interest in various fields, including pharmaceutical development and material science. Understanding the solubility and stability of this compound in different solvent systems is paramount for its effective use in synthesis, formulation, and storage.
This guide aims to provide a detailed technical resource for professionals working with this compound and related compounds. While direct experimental data for the 2,6-isomer is scarce in the public domain, this document compiles and analyzes data for the closely related 3,5-Dibromo-4-hydroxybenzoic acid to offer valuable insights. The provided experimental protocols are standardized procedures applicable for the precise determination of these properties for the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomer, 3,5-Dibromo-4-hydroxybenzoic acid, is presented below. These properties are crucial for understanding the solubility and stability characteristics of the compounds.
| Property | This compound (Predicted/Inferred) | 3,5-Dibromo-4-hydroxybenzoic acid | Reference |
| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ | [1] |
| Molecular Weight | 295.91 g/mol | 295.91 g/mol | [1] |
| Melting Point | Not available | 271-274 °C | [2] |
| pKa (Predicted) | ~2.5 (COOH), ~8.5 (OH) | 3.79 ± 0.10 | [3][4] |
| LogP (Predicted) | Not available | 3.3 | [1] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | 57.53 Ų | [3] |
Solubility Profile
The solubility of aromatic acids is influenced by several factors, including the polarity of the solvent, the presence of functional groups capable of hydrogen bonding, and the crystal lattice energy of the solid. The presence of the carboxylic acid and hydroxyl groups suggests that this compound will exhibit some solubility in polar protic solvents. The two bromine atoms, being bulky and lipophilic, will contribute to its solubility in nonpolar organic solvents.
Table 1: Qualitative Solubility of 3,5-Dibromo-4-hydroxybenzoic acid
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Sparingly | [2][4] |
| Methanol | Slightly | [2][4] |
It is anticipated that the solubility of this compound would follow a similar trend. The steric hindrance from the two bromine atoms ortho to the carboxylic acid group in the 2,6-isomer might influence its crystal packing and, consequently, its solubility compared to the 3,5-isomer.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. As a phenolic compound, it is susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents.
General stability considerations for brominated phenolic compounds suggest that this compound is expected to be relatively stable under normal storage conditions (sealed in a dry, dark place at room temperature). However, the presence of bromine atoms can decrease the thermal stability of phenolic compounds.[5]
Key factors influencing the stability of this compound include:
-
Temperature: Elevated temperatures can lead to decarboxylation or other degradation pathways.
-
Light: Photodegradation can occur, especially in solution.
-
pH: The stability of phenolic compounds can be pH-dependent. In alkaline solutions, the phenoxide ion is more susceptible to oxidation.
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the aromatic ring.
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination
A common method for determining the solubility of a solid compound in a solvent is the shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)
-
Stability Assessment
Forced degradation studies are employed to assess the stability of a compound under various stress conditions.
Materials:
-
This compound
-
Solutions of the compound in relevant solvents
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and its solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound and to identify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and the half-life of the compound under each stress condition.
-
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Testing.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, drawing upon data from its structural isomer and related compounds due to the scarcity of direct experimental results. The provided experimental protocols offer a clear and actionable framework for researchers to determine these critical parameters in their own laboratories. The visualizations of these workflows are intended to facilitate the practical implementation of these methods. A thorough understanding of the solubility and stability of this compound is essential for its successful application in research, development, and manufacturing. It is recommended that experimental validation of the inferred properties be conducted to confirm the findings for this specific isomer.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
The Biological Frontier of 2,6-Dibromo-4-hydroxybenzoic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated phenolic compounds represent a compelling class of molecules with diverse biological activities. Among these, 2,6-Dibromo-4-hydroxybenzoic acid and its derivatives are emerging as compounds of significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. Detailed experimental methodologies, quantitative data, and insights into potential mechanisms of action are presented to facilitate further research and development in this area.
Introduction
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry, known to exhibit a wide spectrum of biological effects.[1] Halogenation, particularly bromination, of the phenolic ring can significantly modulate the physicochemical properties of these molecules, often leading to enhanced biological activity. The presence of bromine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also influence electronic properties, thereby affecting interactions with biological targets.[2] This guide focuses specifically on this compound and its related derivatives, summarizing the available scientific data to provide a foundational resource for researchers in the field.
Biological Activities
The biological activities of this compound and its derivatives are multifaceted, with the most prominent being antimicrobial, antioxidant, and cytotoxic effects.
Antimicrobial Activity
While specific quantitative data for this compound is limited in the readily available literature, studies on related halogenated phenols and hydroxybenzoic acids provide strong evidence for their antimicrobial potential. For instance, 4-hydroxybenzoic acid has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. The introduction of bromine atoms is generally expected to enhance this activity. Research on other brominated phenols has shown significant toxicity to various microorganisms.[3]
Derivatives of 4-hydroxybenzoic acid, such as certain azo compounds, have been synthesized and shown to possess enormous antibacterial potential against human pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi.[4] Similarly, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 1: Antimicrobial Activity of Selected Hydroxybenzoic Acid Derivatives
| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |
| 4-Hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | MIC Range | 36.00-72.00 mg/ml | |
| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid (Compound 18) | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 3.91 µg/mL | [5] |
| Azo derivative of 4-Hydroxybenzoic acid (4b) | S. aureus | Zone of Inhibition (3.0 mg/mL) | 22 mm | [4] |
| Azo derivative of 4-Hydroxybenzoic acid (4c) | E. Coli | Zone of Inhibition (2.0 mg/mL) | 18 mm | [4] |
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] Bromination can further enhance the antioxidant capacity of flavonoids and other phenolic compounds.[2] The antioxidant potential of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[6]
While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS were not found in the available literature, related compounds have been studied. For example, 2,6-dihydroxybenzoic acid has been shown to have some, albeit lower, ABTS radical scavenging activity compared to other dihydroxybenzoic acid isomers.[6]
Table 2: Antioxidant Activity of Selected Hydroxybenzoic Acids
| Compound | Assay | IC50 Value (µM) | Reference |
| 2,3-Dihydroxybenzoic acid | DPPH | >50 | [6] |
| 2,5-Dihydroxybenzoic acid | DPPH | >50 | [6] |
| 3,4-Dihydroxybenzoic acid | DPPH | >50 | [6] |
| 2,6-Dihydroxybenzoic acid | ABTS (% Inhibition at 50 µM) | 8.12% | [6] |
| Gallic acid (3,4,5-trihydroxybenzoic acid) | DPPH | 2.42 ± 0.08 | [6] |
Cytotoxic and Anticancer Activity
Halogenated phenols have been investigated for their cytotoxic effects. Studies on bromophenols like 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP) have demonstrated their toxicity to various organisms, with toxicity generally increasing with the number of bromine substitutions.[3][7] For instance, 2,4,6-TBP has been shown to induce apoptosis in human peripheral blood mononuclear cells.[8]
Table 3: Cytotoxicity of Selected Brominated Phenols and Hydroxybenzoic Acid Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Human PBMCs | Apoptosis Induction | Concentration-dependent | [8] |
| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | EC50 | 2.17 mg/L | [3] |
| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | EC50 | 2.78 mg/L | [3] |
| 2,4-dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | IC50 | 4.77 mM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[12][13][14]
Materials:
-
Test compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A blank containing methanol instead of the test compound is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[13][15][16]
Materials:
-
Test compound
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation Generation: Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation.
-
Working Solution Preparation: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS working solution to 10 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculations are performed similarly to the DPPH assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of related phenolic and brominated compounds, several pathways can be hypothesized.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21][22][23][24] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for enzymes involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Given that some bromophenols have been shown to modulate this pathway, it is a plausible mechanism for the antioxidant effects of this compound.
Caption: Nrf2 signaling pathway activation.
Experimental Workflow for Biological Activity Screening
A logical workflow is essential for the systematic evaluation of the biological activities of novel compounds like this compound and its derivatives.
Caption: Experimental workflow for biological activity screening.
Conclusion and Future Directions
This compound and its derivatives represent a promising area for drug discovery and development. The available data, although limited for the parent compound, suggest that these molecules likely possess significant antimicrobial, antioxidant, and cytotoxic properties. The provided experimental protocols offer a starting point for the systematic evaluation of these activities.
Future research should focus on:
-
Synthesis and screening of a library of derivatives to establish clear structure-activity relationships (SAR).
-
Comprehensive in vitro testing of this compound to generate robust quantitative data (MIC, IC50) for its various biological activities.
-
Elucidation of the specific molecular mechanisms of action , including the identification of direct protein targets and the detailed characterization of their effects on key signaling pathways.
-
In vivo studies in relevant animal models to assess the efficacy and safety of the most promising compounds.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel therapeutic agents.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dibromo-6-chlorophenol | 4526-56-1 | Benchchem [benchchem.com]
- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 23. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
The Medicinal Chemistry Potential of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, presents a versatile scaffold for medicinal chemistry exploration. Its unique substitution pattern, featuring two bromine atoms ortho to a hydroxyl group and para to a carboxylic acid, offers multiple reactive sites for synthetic derivatization. While direct biological data on the parent molecule is limited, the broader class of hydroxybenzoic acids and their brominated analogs have demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the current understanding of related compounds to extrapolate the potential applications of this compound in drug discovery and development. We will explore its potential as a precursor for novel therapeutic agents, focusing on antimicrobial, anti-inflammatory, and anticancer applications. This document provides a comprehensive overview of relevant quantitative data from analogous compounds, detailed experimental protocols for biological evaluation, and visual representations of associated signaling pathways and experimental workflows.
Introduction
Substituted benzoic acids are fundamental building blocks in medicinal chemistry, contributing to the development of numerous therapeutic agents.[1] The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a prime candidate for further investigation due to the combined presence of a pharmacophoric hydroxyl group, a carboxylic acid moiety capable of forming key interactions, and two bromine atoms that can serve as synthetic handles for further modification or contribute directly to biological activity.
This guide will delve into the potential therapeutic applications of this molecule by examining the established activities of its structural relatives.
Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. The bromine atoms can be introduced via electrophilic aromatic substitution on a 4-hydroxybenzoic acid precursor. These bromine atoms can then be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, expanding the chemical space for drug discovery.[1]
General Synthesis of Substituted Hydroxybenzoic Acids
A general process for preparing 2,6-disubstituted 4-hydroxybenzoic acids and their esters has been described, highlighting their potential fungicidal properties.[1]
Potential Therapeutic Applications
Based on the known biological activities of structurally similar compounds, this compound and its derivatives hold promise in several therapeutic areas.
Antimicrobial Activity
Hydroxybenzoic acids and their esters, commonly known as parabens, are well-recognized for their antimicrobial properties.[2] The parent compound, 4-hydroxybenzoic acid, has demonstrated activity against a range of microorganisms.
Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid
| Microorganism | Assay Type | Activity Metric | Value |
| Gram-positive bacteria | MIC | IC50 | 160 µg/mL[3] |
| Gram-negative bacteria | MIC | IC50 | 160 µg/mL[3] |
| Various bacteria & yeast | MIC | MIC Range | 36.00 - 72.00 mg/mL[4] |
| Staphylococcus aureus | MIC | - | - |
| Escherichia coli | MIC | - | - |
| Pseudomonas aeruginosa | MIC | - | - |
| Salmonella typhi | Disk Diffusion | Zone of Inhibition | - |
| Candida albicans | MIC | - | - |
Note: Specific MIC values for all listed organisms for 4-hydroxybenzoic acid were not available in the provided search results, but the compound has shown activity against them.
Anti-inflammatory Activity
Phenolic compounds, including hydroxybenzoic acids, are known to possess anti-inflammatory properties.[5] Derivatives of 4-hydroxybenzoic acid have been shown to modulate key inflammatory pathways. For instance, some derivatives can influence the PI3K/Akt, MAPK3, and STAT3 signaling pathways.[6] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells by downregulating MAPKs and NF-κB activation.
Table 2: Anti-inflammatory Activity of a 4-Hydroxybenzoic Acid Derivative *
| Activity | Target/Pathway | Effect |
| Inhibition of NO and PGE2 production | iNOS, COX-2 | Downregulation |
| Modulation of inflammatory cytokines | IL-1β, IL-6, TNF-α | Downregulation |
| Signaling Pathway Inhibition | MAPKs, NF-κB | Inhibition of activation |
*Data for 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid.
Anticancer Activity
Several hydroxybenzoic acid derivatives have been investigated for their anticancer potential.[7][8] 4-hydroxybenzoic acid itself has been shown to have cytotoxic effects against breast cancer cell lines.
Table 3: Anticancer Activity of 4-Hydroxybenzoic Acid
| Cell Line | Assay Type | Activity Metric | Value |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 20.8 ± 0.4 μg/mL[9] |
Derivatives of 4-hydroxybenzoic acid have also been identified as pan-histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is adapted from the liquid microdilution method.
-
Preparation of Media: Use Mueller Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for yeast.
-
Inoculum Preparation: Culture the test microorganisms overnight on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[9]
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, a comprehensive analysis of its structural analogs strongly suggests a promising future for this compound in drug discovery. The presence of bromine atoms offers significant advantages for synthetic diversification and can enhance biological activity. The potential for antimicrobial, anti-inflammatory, and anticancer applications warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this compound and its derivatives. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to elucidate their structure-activity relationships and mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide to Its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 2,6-Dibromo-4-hydroxybenzoic acid, a halogenated phenolic compound. It details the limited available information on its discovery and natural occurrence, placing it within the broader context of marine bromophenols. This document outlines generalized experimental protocols for the isolation and characterization of related compounds from marine sources and discusses the challenges in obtaining quantitative data. Furthermore, it explores the biosynthetic pathways of brominated phenols in marine organisms and presents hypothetical workflows for future research. Due to the scarcity of data specific to this compound, this guide also includes information on the closely related and more extensively studied 3,5-Dibromo-4-hydroxybenzoic acid for comparative purposes, while clearly delineating the data for each isomer.
Introduction
Bromophenols are a diverse class of secondary metabolites found predominantly in marine environments, particularly in marine algae.[1][2] These halogenated compounds are of significant interest to researchers due to their wide range of reported biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] this compound is a member of this family; however, specific details regarding its natural occurrence and biological function are notably scarce in current scientific literature. This guide aims to synthesize the available information and provide a framework for future investigation into this potentially valuable molecule.
Discovery and Natural Occurrence
There is a significant lack of specific data documenting the discovery and natural occurrence of this compound in any particular organism or environment. Extensive searches of scientific literature have not yielded specific reports of its isolation from a natural source.
In contrast, the isomeric compound, 3,5-Dibromo-4-hydroxybenzoic acid , has been reported in the marine euglenoid Euglena gracilis and the green alga Ulva lactuca.[3] It is also known as a transformation product of the herbicide Bromoxynil.[3] The presence of this isomer in marine algae suggests that the enzymatic machinery for the bromination of 4-hydroxybenzoic acid exists in these organisms. It is plausible that this compound may be present in these or other marine species, but at concentrations below the limit of detection of previous studies or in organisms that have not yet been thoroughly investigated.
Table 1: Comparison of Reported Natural Occurrence for Dibrominated 4-Hydroxybenzoic Acid Isomers
| Compound | Reported Natural Sources | Citations |
| This compound | No specific natural sources reported in the literature. | - |
| 3,5-Dibromo-4-hydroxybenzoic acid | Euglena gracilis, Ulva lactuca | [3] |
Biosynthesis of Bromophenols in Marine Algae
The biosynthesis of bromophenols in marine algae is catalyzed by vanadium-dependent haloperoxidases (v-HPOs). These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks a phenolic substrate. The likely precursor for dibrominated 4-hydroxybenzoic acids is 4-hydroxybenzoic acid, which is a common metabolite in plants and algae.[1][4]
The following diagram illustrates a generalized biosynthetic pathway for the formation of dibrominated 4-hydroxybenzoic acid.
Caption: Generalized biosynthetic pathway for dibrominated 4-hydroxybenzoic acid.
Experimental Protocols
As there are no specific published methods for the isolation of this compound from natural sources, this section provides a generalized protocol for the extraction and characterization of bromophenols from marine algae. This protocol is based on methodologies used for similar compounds.
Sample Collection and Preparation
-
Collect fresh marine algae from the target environment.
-
Clean the biomass to remove epiphytes and other debris.
-
Freeze-dry the algal material to preserve the chemical constituents.
-
Grind the dried biomass into a fine powder.
Extraction
-
Perform a Soxhlet extraction of the powdered algal material with a non-polar solvent (e.g., n-hexane) to remove lipids.
-
Subsequently, extract the defatted biomass with a polar solvent (e.g., methanol or ethanol) to isolate the phenolic compounds.
-
Concentrate the polar extract under reduced pressure.
Fractionation and Purification
-
Subject the concentrated extract to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol).
-
Analyze the resulting fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing phenolic compounds.
-
Purify the target compounds from the active fractions using column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC.
Structure Elucidation
-
Determine the structure of the purified compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC): To establish the connectivity of atoms and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
The following diagram outlines a hypothetical experimental workflow for the discovery and characterization of this compound.
Caption: Hypothetical workflow for isolation and identification of the target compound.
Quantitative Data
There is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. Future research employing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) with authentic standards would be necessary to quantify this compound in marine organisms.
Biological Activity and Signaling Pathways
Currently, there are no published studies on the biological activity or associated signaling pathways of this compound. However, many other bromophenols isolated from marine algae have demonstrated a range of biological effects, including:
-
Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger.
-
Antimicrobial activity: Bromophenols have shown efficacy against various bacteria and fungi.[5]
-
Enzyme inhibition: Some bromophenols are known to inhibit enzymes such as tyrosinase.[6]
-
Anticancer activity: Certain bromophenols have exhibited cytotoxicity against cancer cell lines.[1]
Given the structural similarity to other bioactive bromophenols, it is plausible that this compound may also possess biological activities. Further research is required to investigate these potential effects. The diagram below illustrates a potential logical relationship for investigating the biological activity of this compound.
Caption: Logical workflow for investigating biological activity.
Conclusion and Future Directions
This compound remains a poorly characterized compound within the vast family of marine natural products. While its existence as a synthetic compound is known, its presence in nature is yet to be definitively established. The study of its isomer, 3,5-Dibromo-4-hydroxybenzoic acid, provides a valuable starting point for future research.
Key areas for future investigation include:
-
Targeted isolation studies: Employing sensitive analytical methods to screen a wide range of marine organisms, particularly red and brown algae, for the presence of this compound.
-
Chemical synthesis: The development of an efficient synthetic route to obtain sufficient quantities of the pure compound for biological testing.
-
Biological screening: A comprehensive evaluation of the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties of the synthesized compound.
-
Mechanistic studies: Elucidation of the mode of action and identification of molecular targets for any observed biological activities.
Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 2,6-Dibromo-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic structure of 2,6-Dibromo-4-hydroxybenzoic acid. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and representative data from analogous halogenated and hydroxylated benzoic acid derivatives to present a predictive analysis. This guide covers the fundamental computational protocols, including Density Functional Theory (DFT), and discusses key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) maps. The aim is to equip researchers and drug development professionals with a robust understanding of the anticipated electronic properties of this compound, which are crucial for predicting its reactivity, stability, and potential as a pharmacological agent.
Introduction
This compound is a halogenated aromatic carboxylic acid with a substitution pattern that suggests unique electronic characteristics. The presence of two electron-withdrawing bromine atoms flanking a hydroxyl group, along with a carboxylic acid moiety, creates a complex electronic environment that governs its chemical behavior and potential biological activity. Understanding the electronic structure is paramount for applications in drug design, materials science, and chemical synthesis.
Theoretical and computational chemistry provide powerful tools to elucidate these properties in silico, offering insights that complement and guide experimental work. This guide outlines the standard computational workflow for such an analysis and presents expected quantitative data based on studies of similar molecules.
Computational Methodology
The electronic structure of aromatic molecules is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the electron distribution.
Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.
Electronic Property Calculations
Once a stable geometry is obtained, a variety of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Mulliken Population Analysis: This analysis provides a way to estimate the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and identifying potentially reactive sites.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a useful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Predicted Electronic Structure Data
The following tables summarize the expected quantitative data for this compound, derived from computational studies on analogous molecules.
Table 1: Frontier Molecular Orbital (FMO) Energies
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[1]
Table 2: Global Reactivity Descriptors
| Descriptor | Predicted Value | Formula |
| Ionization Potential (I) | 6.5 to 7.5 eV | I ≈ -EHOMO |
| Electron Affinity (A) | 1.5 to 2.5 eV | A ≈ -ELUMO |
| Electronegativity (χ) | 4.0 to 5.0 eV | χ = (I + A) / 2 |
| Chemical Hardness (η) | 2.25 to 2.75 eV | η = (I - A) / 2 |
| Chemical Softness (S) | 0.18 to 0.22 eV-1 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 3.0 to 4.0 eV | ω = μ2 / (2η) where μ = -χ |
These descriptors provide a quantitative measure of the molecule's reactivity.[2][3]
Table 3: Representative Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
| O (hydroxyl) | -0.6 to -0.7 |
| H (hydroxyl) | +0.4 to +0.5 |
| C (attached to hydroxyl) | +0.1 to +0.2 |
| C (attached to bromine) | +0.2 to +0.3 |
| Br | -0.1 to -0.2 |
| C (carboxylic acid) | +0.7 to +0.8 |
| O (carbonyl) | -0.6 to -0.7 |
| O (carboxylic hydroxyl) | -0.7 to -0.8 |
| H (carboxylic acid) | +0.45 to +0.55 |
The Mulliken charges highlight the polarization of bonds within the molecule.[4]
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for a theoretical study of a molecule's electronic structure.
References
Methodological & Application
Application Notes and Protocols: Synthesis and-Discovery of 2,6-Dibromo-4-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid and its derivatives, which are valuable scaffolds in drug discovery. The document outlines their potential therapeutic applications, summarizing the biological activities of structurally related compounds and discussing potential mechanisms of action.
Introduction
Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties and biological activity of these molecules. The this compound scaffold is of particular interest due to the presence of multiple functional groups that can be further modified to create diverse chemical libraries for drug screening. The hydroxyl group, carboxylic acid, and bromine atoms offer multiple points for derivatization, allowing for the fine-tuning of activity and pharmacokinetic properties.
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is the direct bromination of p-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the ortho positions (2 and 6) for electrophilic substitution, leading to the desired dibrominated product.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Hydroxybenzoic acid
-
Bromine (Br₂)
-
Deionized water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxybenzoic acid in deionized water.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in water dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
Synthesis of this compound Derivatives (Esters)
The carboxylic acid moiety of this compound can be readily esterified to produce a variety of derivatives.
Experimental Protocol: Synthesis of Methyl 2,6-Dibromo-4-hydroxybenzoate
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Biological Activities and Potential Applications
While specific biological data for this compound derivatives are emerging, the broader class of halogenated and hydroxylated benzoic acids has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzoic acid derivatives. For instance, dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells[1][2]. 4-Hydroxybenzoic acid (4-HBA) has been identified as an HDAC6 inhibitor that can sensitize breast cancer cells to conventional chemotherapy by promoting the HIPK2/p53 pathway[3]. The introduction of bromine atoms is anticipated to enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved anticancer potency.
Table 1: Anticancer Activity of Related Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Dihydroxybenzoic Acid (DHBA) | HCT-116, HCT-15 | HDAC Inhibition | - | [1][2] |
| 4-Hydroxybenzoic Acid (4-HBA) | K562/Dox | Cell Viability | Reduced | [4] |
| 1,4-Naphthoquinone Derivatives | DU-145, MDA-MB-231, HT-29 | IC₅₀ | 1–3 μM | [5] |
| Spiro-thiadiazole Derivative | RXF393, HT29, LOX IMVI | IC₅₀ | 7.01, 24.3, 9.55 µM | [6] |
Antimicrobial Activity
Halogenated phenols and benzoic acids have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial membranes and interference with essential cellular processes. The lipophilicity conferred by the bromine atoms in this compound derivatives may enhance their ability to penetrate bacterial cell walls.
Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound/Derivative Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| p-Hydroxybenzoic Acid Derivative (PG-A) | S. aureus, MRSH | MIC | 50 | [7] |
| p-Hydroxybenzoic Acid Derivative (5pHSA) | MRSH, E. coli | MIC | 100 | [7] |
| Azo Dyes of 4-Hydroxybenzoic Acid | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of Inhibition | 10 - 18 mm | [8] |
| Pyrazoline Derivatives | S. aureus, E. faecalis | MIC | 32 - 64 | [9] |
Signaling Pathways and Mechanisms of Action
Based on studies of related hydroxybenzoic acids, a plausible mechanism of action for the anticancer effects of this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Experimental Workflow for Drug Discovery
The general workflow for the discovery and preclinical evaluation of novel this compound derivatives is outlined below.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. turkjps.org [turkjps.org]
Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid
Introduction
This document provides a detailed protocol for the synthesis of 2,6-dibromo-4-hydroxybenzoic acid via the electrophilic bromination of 4-hydroxybenzoic acid. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group, which facilitates the selective introduction of two bromine atoms at the positions ortho to the hydroxyl group.[1] The following protocol is adapted from established methods for the bromination of structurally similar phenolic compounds and is intended for use by researchers, scientists, and professionals in drug development. It is crucial to note that the treatment of 4-hydroxybenzoic acid with aqueous bromine can sometimes lead to bromodecarboxylation, resulting in the formation of 2,4,6-tribromophenol as a side product.[2] The use of a less polar solvent, such as glacial acetic acid, helps to mitigate this side reaction.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| 4-Hydroxybenzoic acid | Three-necked round-bottom flask |
| Bromine | Dropping funnel |
| Glacial acetic acid | Magnetic stirrer and stir bar |
| Sodium bisulfite | Heating mantle |
| Hydrochloric acid (concentrated) | Thermometer |
| Distilled water | Buchner funnel and filter flask |
| Ice | Beakers and Erlenmeyer flasks |
| Graduated cylinders | |
| Spatula and weighing scale | |
| pH paper or pH meter | |
| Fume hood |
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Glacial acetic acid is corrosive and can cause skin and eye burns. It should be handled in a fume hood.
-
Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
The reaction should be performed with adequate ventilation to avoid the inhalation of vapors.
Experimental Protocol
1. Reaction Setup
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
2. Bromination
-
In the dropping funnel, prepare a solution of 27.2 g (8.7 mL, 0.17 mol) of bromine in 50 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over a period of approximately 1 hour.
-
During the addition, maintain the reaction temperature between 20-25°C. If necessary, use a water bath to control the temperature.
3. Reaction Completion and Quenching
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
To quench the excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution disappears, and a pale yellow or off-white precipitate forms.
4. Product Isolation and Purification
-
Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water to remove any remaining acetic acid and inorganic salts.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.
5. Drying
-
Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Hydroxybenzoic acid |
| Molecular Weight of Starting Material | 138.12 g/mol |
| Moles of Starting Material | 0.1 mol |
| Brominating Agent | Bromine |
| Molecular Weight of Bromine | 159.81 g/mol |
| Moles of Bromine | 0.17 mol |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 20-25°C |
| Reaction Time | 3 hours |
| Theoretical Yield of this compound | 29.6 g |
| Expected Purity | >95% (after recrystallization) |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols: 2,6-Dibromo-4-hydroxybenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-dibromo-4-hydroxybenzoic acid as a monomer for the synthesis of novel aromatic polyesters. The introduction of bromine atoms into the polymer backbone is a key strategy for enhancing properties such as thermal stability and flame retardancy. While direct polymerization of this compound is not widely reported, this document outlines a feasible synthetic approach via a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by polycondensation.
The protocols provided are based on established methodologies for the polymerization of similar halogenated aromatic monomers. They are intended to serve as a detailed guide for researchers to synthesize and characterize polymers derived from this compound.
Potential Applications of Poly(2,6-dibromo-4-hydroxybenzoate)
Polymers derived from this compound are anticipated to exhibit a unique combination of properties, making them suitable for a range of specialized applications:
-
Flame Retardant Materials: The high bromine content is expected to impart excellent flame retardant properties, making these polymers candidates for use in electronics, construction, and textiles where fire safety is critical.
-
High-Performance Engineering Plastics: Aromatic polyesters are known for their high thermal stability and mechanical strength. The dibromo-substitution is likely to further enhance these properties, leading to materials suitable for demanding applications in the automotive and aerospace industries.
-
Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the monomer unit may facilitate the formation of liquid crystalline phases, leading to polymers with exceptional mechanical properties and low melt viscosity, ideal for precision molding of complex parts.
-
Biomedical and Pharmaceutical Applications: While the biocompatibility would need tobe thoroughly investigated, the controlled degradation of polyester backbones, combined with the potential for functionalization, could open avenues for drug delivery systems or specialized medical device coatings. The bromine atoms could also serve as handles for further chemical modification or as sites for radiolabeling.
Proposed Polymerization Pathway
A plausible and effective method for the polymerization of this compound is a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride. The hydroxyl group is simultaneously protected as an acetate ester. In the second step, this monomer undergoes self-polycondensation with the elimination of acetyl chloride to form the polyester.
Caption: Proposed two-step polymerization pathway for this compound.
Experimental Protocols
Synthesis of 2,6-Dibromo-4-acetoxybenzoyl chloride (Monomer Intermediate)
This protocol details the conversion of this compound to its acetylated acid chloride derivative, which is a more suitable monomer for polycondensation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (catalyst)
-
Anhydrous toluene
-
Anhydrous hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line for inert atmosphere
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 g, 1 equivalent).
-
Solvent and Reagents: Add anhydrous toluene (100 mL) to the flask. To this suspension, add acetic anhydride (1.2 equivalents) followed by a catalytic amount of pyridine (e.g., 0.1 mL).
-
Acetylation: Heat the mixture to 80°C and stir for 2 hours to allow for the acetylation of the hydroxyl group.
-
Chlorination: After cooling to room temperature, slowly add thionyl chloride (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap acidic gases).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from anhydrous hexane to yield 2,6-dibromo-4-acetoxybenzoyl chloride as a solid.
-
Drying and Storage: Dry the purified monomer under vacuum and store it in a desiccator under an inert atmosphere to prevent hydrolysis.
Polycondensation to form Poly(2,6-dibromo-4-hydroxybenzoate)
This protocol describes the self-polycondensation of the monomer intermediate to form the final polymer.
Materials:
-
2,6-Dibromo-4-acetoxybenzoyl chloride
-
High-boiling point solvent (e.g., diphenyl ether or a mixture of thermic oils)
-
High-temperature reaction vessel with mechanical stirrer and nitrogen inlet/outlet
-
High-vacuum pump
-
Methanol
-
Acetone
Procedure:
-
Reaction Setup: In a high-temperature reaction vessel, place the purified 2,6-dibromo-4-acetoxybenzoyl chloride (e.g., 5 g) and the high-boiling point solvent (e.g., 20 mL).
-
Initial Heating: Heat the mixture gradually under a slow stream of nitrogen. A temperature of approximately 180-200°C is maintained for the initial 2 hours to allow for the elimination of acetyl chloride and the formation of oligomers.
-
Polymerization Stage: Increase the temperature to 250-280°C. The viscosity of the reaction mixture will increase as the polymer chain grows. Maintain this temperature for 4-6 hours.
-
High Vacuum: In the final stage, apply a high vacuum (e.g., <1 mmHg) to the system for 1-2 hours to remove any remaining byproducts and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.
-
Isolation: Cool the reaction mixture to room temperature. The solid polymer can be isolated by adding a non-solvent like methanol to precipitate the polymer.
-
Purification: The precipitated polymer should be filtered and washed extensively with methanol and then acetone to remove the high-boiling point solvent and any remaining low molecular weight impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of Poly(2,6-dibromo-4-hydroxybenzoate) based on data for analogous aromatic polyesters. Actual values must be determined experimentally.
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | 350 - 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in chlorinated solvents, THF | Solubility Tests |
| Flame Retardancy (LOI) | > 30 % | Limiting Oxygen Index (LOI) Test |
Visualization of Experimental Workflow
The following diagram outlines the key stages in the synthesis and characterization of Poly(2,6-dibromo-4-hydroxybenzoate).
Caption: Workflow for the synthesis and characterization of the target polymer.
Application Notes and Protocols for 2,6-Dibromo-4-hydroxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,6-dibromo-4-hydroxybenzoic acid as a precursor for the synthesis of novel agrochemicals. The document outlines its application in developing herbicides and fungicides, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a versatile chemical intermediate. Its dibrominated phenolic ring structure is a key component in several biologically active molecules. In the agrochemical sector, this compound and its derivatives are of particular interest for creating new herbicides and fungicides. The bromine atoms and the carboxylic acid group offer multiple reaction sites for derivatization, allowing for the synthesis of a diverse range of potential agrochemical candidates.
Application in Herbicide Development
Derivatives of this compound are structurally related to the herbicide bromoxynil, a widely used broadleaf herbicide. This structural similarity suggests that novel herbicides can be developed from this precursor. The mode of action for such herbicides is often the inhibition of photosynthesis at photosystem II.
Synthesis of a Bromoxynil Analogue
This protocol describes the synthesis of a bromoxynil analogue, 2,6-dibromo-4-cyanophenol, which can be further derivatized to create herbicidal compounds.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-cyanophenol [1]
-
Materials:
-
4-hydroxybenzonitrile
-
Sodium peroxydisulfate
-
Sodium bromide
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 4 g (0.034 mol) of 4-hydroxybenzonitrile, 9 g (0.037 mol) of sodium peroxydisulfate, and 10.5 g (0.102 mol) of sodium bromide.
-
Add 70 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture and heat to 80°C.
-
Maintain the reaction at 80°C for 5 hours.
-
After the reaction is complete, cool the mixture and filter to collect the solid product.
-
Wash the filter cake with water.
-
Dry the product to obtain 2,6-dibromo-4-cyanophenol as a white solid.
-
-
Expected Yield and Purity:
-
Yield: 93.8%
-
HPLC Purity: 96.5%
-
Logical Workflow for Herbicide Precursor Synthesis
Caption: Workflow for the synthesis of 2,6-dibromo-4-cyanophenol.
Application in Fungicide Development
Derivatives of 4-hydroxybenzoic acid have shown promise as antifungal agents against various phytopathogenic fungi. The introduction of bromine atoms in the 2 and 6 positions of the aromatic ring can enhance the lipophilicity and biological activity of these compounds. One promising class of derivatives is hydrazide-hydrazones.
Synthesis of a 4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazone
This protocol outlines a general method for synthesizing hydrazide-hydrazone derivatives from 4-hydroxybenzoic acid, which can be adapted for this compound to explore their antifungal potential.
Experimental Protocol: General Synthesis of Hydrazide-Hydrazones [2]
-
Part 1: Synthesis of 4-Hydroxybenzohydrazide
-
Esterify 4-hydroxybenzoic acid by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Isolate the resulting methyl 4-hydroxybenzoate.
-
React the methyl 4-hydroxybenzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux to form 4-hydroxybenzohydrazide.
-
-
Part 2: Synthesis of Hydrazide-Hydrazone
-
Dissolve the 4-hydroxybenzohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a specified time (typically 2-6 hours).
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure hydrazide-hydrazone.
-
General Synthesis Workflow for Hydrazide-Hydrazones
Caption: General synthesis pathway for hydrazide-hydrazone derivatives.
Antifungal Activity
Hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid have demonstrated significant antifungal activity against important plant pathogens. The following table summarizes the inhibitory concentrations (IC50) for selected compounds against various fungi.
| Compound | Target Fungus | IC50 (µg/mL) | Reference |
| Hydrazide-hydrazone 18 | Sclerotinia sclerotiorum | 0.5 - 1.8 | [2] |
| Hydrazide-hydrazone 19 | Sclerotinia sclerotiorum | 0.5 - 1.8 | [2] |
| Hydrazide-hydrazone 18 | Botrytis cinerea | Not specified | [2] |
| Hydrazide-hydrazone 19 | Botrytis cinerea | Not specified | [2] |
Signaling Pathway Inhibition in Fungi
Many antifungal agents target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase, which is critical in the ergosterol biosynthesis pathway. While the exact mechanism for the described hydrazide-hydrazones is not detailed, a likely mode of action is the disruption of cell membrane integrity.
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
Conclusion
This compound represents a valuable starting material for the development of novel agrochemicals. The synthetic protocols and biological activity data presented here for related compounds provide a strong foundation for further research and development in this area. Future work should focus on the synthesis and screening of a wider range of derivatives to identify candidates with superior efficacy and favorable environmental profiles.
References
Application Notes & Protocols: Cross-Coupling Reactions of 2,6-Dibromo-4-hydroxybenzoic acid
These application notes provide detailed experimental procedures for performing palladium-catalyzed cross-coupling reactions using 2,6-Dibromo-4-hydroxybenzoic acid. This versatile building block, featuring two reactive bromine atoms and two functional groups, allows for the synthesis of a diverse range of complex molecular architectures. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1][2] It is particularly effective for creating biaryl structures. Due to the two bromine atoms on the substrate, both mono- and double-coupling reactions are possible by controlling the stoichiometry of the boronic acid reagent. The presence of the acidic phenol and carboxylic acid groups typically necessitates the use of a sufficient amount of base to facilitate the reaction.[3][4]
| Parameter | Typical Reagents / Conditions | Notes |
| Substrate | This compound | --- |
| Coupling Partner | Aryl- or Vinyl-boronic acid / ester | 1.1-1.2 eq. for mono-coupling; 2.2-2.5 eq. for di-coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5 - 5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (if not using pre-formed catalyst) | Ligand choice can significantly impact reaction efficiency |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 3-4 equivalents are often required to neutralize acidic protons |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Aqueous mixtures are common for Suzuki reactions |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Yield | 60 - 95% | Highly dependent on substrate and reaction conditions |
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired mono-arylated product.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[5][6] This method is highly valuable for synthesizing substituted alkynes. As with the Suzuki reaction, sequential or double coupling can be achieved by managing the stoichiometry of the alkyne.
| Parameter | Typical Reagents / Conditions | Notes |
| Substrate | This compound | --- |
| Coupling Partner | Terminal Alkyne | 1.1-1.2 eq. for mono-coupling; 2.2-2.5 eq. for di-coupling |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1 - 5 mol% |
| Cu Co-catalyst | CuI | 1 - 10 mol% |
| Ligand | PPh₃ (if not using pre-formed catalyst) | --- |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often used as the solvent or co-solvent |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are typically required[6] |
| Temperature | 25 - 80 °C | Reactions can often be run at or near room temperature[5] |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS |
| Yield | 70 - 98% | Generally high-yielding for a wide range of substrates |
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) in a 2:1 ratio. Add the terminal alkyne (2.5 eq.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-50 °C.
-
Monitoring: Follow the disappearance of the starting material and mono-coupled intermediate using TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine. Dry over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography to obtain the di-alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles.[9] Careful selection of the ligand and base is crucial for successful transformation, especially with a multifunctional substrate.
| Parameter | Typical Reagents / Conditions | Notes |
| Substrate | This compound | --- |
| Coupling Partner | Primary or Secondary Amine | 1.1-1.2 eq. for mono-amination; 2.2-2.5 eq. for di-amination |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 4 mol% |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are essential |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required |
| Solvent | Toluene, Dioxane, THF | Anhydrous and anaerobic conditions are critical |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed |
| Reaction Time | 6 - 24 hours | Monitored by TLC or LC-MS |
| Yield | 50 - 90% | Can be sensitive to steric hindrance and functional groups |
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~6-7 (avoid strong acid which may protonate the product amine).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution and purify the crude material by silica gel chromatography to isolate the aminated product.
Mandatory Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Caption: The catalytic cycle for Buchwald-Hartwig C-N bond formation.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Analysis of 2,6-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 2,6-Dibromo-4-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development and chemical research.
Introduction
This compound is a halogenated derivative of 4-hydroxybenzoic acid. Substituted benzoic acids are a significant class of molecules in both academic and industrial chemistry, serving as key intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. Specifically, 2,6-disubstituted 4-hydroxybenzoic acids and their esters have been noted for their fungicidal properties, indicating their potential application in the development of new antifungal agents. Accurate and robust analytical methods are crucial for the characterization and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here for the analysis of this compound, based on established methods for similar hydroxybenzoic acid derivatives.[1][2][3]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL. Prepare working standards of lower concentrations by serial dilution of the stock solution.
-
Sample Solution: The preparation of the sample solution will depend on the matrix.
-
For bulk drug substances, a simple dissolution in the diluent may be sufficient.
-
For formulated products, a "dilute and shoot" approach after dissolution and appropriate dilution can be employed.[4]
-
For complex matrices like biological fluids or tissues, a more rigorous sample preparation such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to remove interfering substances.[5]
-
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient can be optimized to ensure good separation. A starting point could be 95% A, ramping to 50% A over 10 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 230 nm or 254 nm), determined by UV scan of the analyte. |
| Injection Volume | 10 µL |
3. Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the corresponding standard of a known concentration. A calibration curve should be generated using a series of standards to demonstrate linearity.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of a validated HPLC method for this compound, based on data for similar compounds.[1][2]
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, extract the analyte from the sample matrix using an appropriate solvent.
-
Derivatization: The hydroxyl and carboxylic acid groups of this compound make it non-volatile. A common derivatization technique is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the retention time of the derivatized analyte. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |
3. Data Analysis:
-
Identification: The derivatized this compound can be identified by its retention time and the characteristic mass spectrum, including the molecular ion and fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) which is a powerful tool for identification.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the derivatized analyte. This will significantly improve sensitivity and selectivity. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.
Expected GC-MS Data (Hypothetical)
| Parameter | Expected Value/Observation |
| Derivatized Compound | 2,6-Dibromo-4-(trimethylsilyloxy)benzoic acid, trimethylsilyl ester |
| Characteristic Ions (SIM) | Molecular ion (M+) and major fragment ions. The exact m/z values would need to be determined experimentally. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the matrix and instrument sensitivity. |
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods outlined in this document provide a strong foundation for the analysis of this compound. The HPLC method is well-suited for routine quality control due to its simplicity and robustness. The GC-MS method, while requiring a derivatization step, offers higher sensitivity and specificity, making it ideal for trace-level analysis and confirmatory identification. It is important to note that the provided protocols are starting points and may require optimization and validation for specific applications and matrices to comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2]
References
Application Notes and Protocols: 2,6-Dibromo-4-hydroxybenzoic Acid in Novel Materials Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic hydroxy acid with significant potential as a monomer for the synthesis of advanced polymers. The presence of bromine atoms at the 2 and 6 positions of the benzene ring imparts unique properties to the resulting materials, including enhanced thermal stability, inherent flame retardancy, and the potential for liquid crystalline behavior. These characteristics make polymers derived from this compound attractive for a range of high-performance applications in electronics, aerospace, and biomedical fields.
This document provides detailed application notes on the potential uses of poly(2,6-dibromo-4-hydroxybenzoate) and a comprehensive experimental protocol for its synthesis via melt polycondensation, adapted from established procedures for related halogenated poly(hydroxybenzoate)s.
Application Notes
High-Performance Engineering Plastics
Polyesters derived from 4-hydroxybenzoic acid are known for their exceptional thermal and mechanical properties. The introduction of bromine atoms is expected to further enhance these characteristics. Poly(2,6-dibromo-4-hydroxybenzoate) is anticipated to exhibit a high glass transition temperature (Tg) and melting point (Tm), making it suitable for applications requiring dimensional stability at elevated temperatures. The rigid, linear polymer chains are likely to lead to high tensile strength and modulus.
Potential Applications:
-
Components for electronic devices (connectors, sockets)
-
Under-the-hood automotive parts
-
Aerospace interior components
Inherent Flame Retardants
Brominated compounds are widely utilized as flame retardants. By incorporating this compound into a polymer backbone, the flame retardant properties become an intrinsic part of the material. This approach avoids the leaching of small-molecule flame retardant additives, which can be a significant environmental and health concern. The bromine atoms are believed to function in the gas phase during combustion by scavenging free radicals, thus inhibiting the flame propagation.
Logical Relationship of Flame Retardancy
Caption: Inherent flame retardancy mechanism.
Liquid Crystalline Polymers (LCPs)
Aromatic polyesters based on p-hydroxybenzoic acid are known to form liquid crystalline phases.[1] These materials exhibit a high degree of molecular orientation in the melt, which can be retained upon cooling to the solid state, leading to exceptional mechanical properties in the direction of orientation. The rigid, rod-like structure of the poly(2,6-dibromo-4-hydroxybenzoate) repeating unit is conducive to the formation of nematic liquid crystalline phases.
Potential Applications:
-
High-strength fibers and films
-
Precision-molded components with low coefficient of thermal expansion
-
Substrates for flexible printed circuits
Experimental Protocol: Synthesis of Poly(2,6-dibromo-4-hydroxybenzoate)
This protocol is adapted from the bulk condensation procedure for 3,5-dibromo-4-hydroxybenzoic acid.[2] Researchers should exercise caution and optimize the reaction conditions for the 2,6-dibromo isomer.
Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for synthesis and characterization.
Materials and Equipment
-
This compound
-
Acetic anhydride
-
Inert solvent (e.g., high-boiling aromatic solvent)
-
Nitrogen gas supply
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Standard laboratory glassware
-
Analytical instrumentation for polymer characterization (FTIR, NMR, DSC, TGA)
Procedure
Step 1: Acetylation of the Monomer
-
In a clean, dry glass reactor, add this compound and a molar excess (e.g., 1.1 equivalents) of acetic anhydride.
-
Flush the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture with stirring to a temperature of 140-150 °C for 2-3 hours. Acetic acid will be formed as a byproduct and can be removed by distillation.
-
After the reaction is complete, the resulting 4-acetoxy-2,6-dibromobenzoic acid can be isolated or used directly in the next step.
Step 2: Melt Polycondensation
-
Increase the temperature of the reactor containing the acetylated monomer to 250-280 °C under a slow stream of nitrogen.
-
Maintain this temperature for 1-2 hours to initiate the polycondensation reaction, during which acetic acid will be continuously evolved and removed.
-
Gradually increase the temperature to 300-320 °C while slowly applying a vacuum to the system over a period of 1-2 hours. This helps to remove the remaining acetic acid and drive the polymerization to a high molecular weight.
-
Continue the reaction under high vacuum for another 2-4 hours. The viscosity of the melt will increase significantly as the polymer forms.
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the reactor.
Step 3: Purification
-
The crude polymer may be purified by dissolving it in a suitable solvent (e.g., a chlorinated aromatic solvent) and precipitating it into a non-solvent (e.g., methanol).
-
The precipitated polymer should be collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.
Characterization
The synthesized poly(2,6-dibromo-4-hydroxybenzoate) should be characterized using standard analytical techniques to confirm its structure and evaluate its properties.
Quantitative Data
The following table summarizes the expected properties of poly(2,6-dibromo-4-hydroxybenzoate) based on data for related polymers. Actual values will need to be determined experimentally.
| Property | Expected Value | Analytical Technique |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | > 350 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | ||
| Tensile Strength | High | Tensile Testing |
| Tensile Modulus | High | Tensile Testing |
| Other Properties | ||
| Limiting Oxygen Index (LOI) | > 30% | LOI Measurement |
Signaling Pathways and Logical Relationships
Polymerization Pathway
Caption: Polycondensation reaction pathway.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 2,6-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a generalized framework for the synthesis and characterization of novel metal complexes incorporating the ligand 2,6-Dibromo-4-hydroxybenzoic acid. While specific literature on the synthesis of metal complexes with this particular ligand is limited, this guide offers a representative protocol based on established methods for analogous metal carboxylate complexes.[1][2][3][4] The provided methodologies for synthesis, purification, and characterization, along with illustrative data tables and diagrams, are intended to serve as a foundational resource for researchers exploring the coordination chemistry and potential therapeutic applications of these compounds. The potential for such complexes to exhibit significant biological activity, a hallmark of many metal-based drugs, underscores the importance of this research area.[5][6][7]
Introduction
Metal complexes are at the forefront of medicinal inorganic chemistry, with applications ranging from anticancer to antimicrobial agents.[5][7] The unique properties of metal ions, when coordinated with organic ligands, can lead to novel therapeutic agents with distinct mechanisms of action. The ligand this compound offers multiple coordination sites—the carboxylic acid group and the hydroxyl group—making it a promising candidate for the synthesis of stable metal complexes. The presence of bromine atoms may also enhance the biological activity of the resulting complexes.[8] This document outlines a general approach to the synthesis and characterization of such complexes.
General Synthesis Protocol
The following is a generalized procedure for the synthesis of metal complexes with this compound. This protocol may require optimization depending on the specific metal salt used and the desired final product.
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)
-
Solvent (e.g., Methanol, Ethanol, DMF)
-
Base (e.g., NaOH, Et₃N, if required to deprotonate the ligand)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., 20 mL of methanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation (Optional): If the reaction requires the deprotonated form of the ligand, add a stoichiometric amount of a suitable base (e.g., aqueous NaOH or an organic base like triethylamine) to the ligand solution and stir for 15-30 minutes.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in the same solvent. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain different coordination geometries.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by observing any color change or precipitate formation.
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[9] Washing the isolated solid with a small amount of cold solvent can also help remove impurities. For some complexes, column chromatography may be a viable purification method, depending on their stability and polarity.[10]
Diagram of the General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of metal complexes with this compound.
Characterization Techniques
The synthesized metal complexes should be thoroughly characterized to determine their structure, purity, and properties. Common techniques include:
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and hydroxyl groups.[11]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to get information about the coordination geometry.
-
¹H and ¹³C NMR Spectroscopy: Useful for diamagnetic complexes to elucidate the structure of the ligand framework upon coordination.[12]
-
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.[11]
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry, if single crystals can be obtained.[12][13]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[11]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal center.
Hypothetical Data Presentation
The following tables are illustrative examples of how quantitative data for synthesized complexes could be presented.
Table 1: Hypothetical Physicochemical Data for M(II)-(2,6-Dibromo-4-hydroxybenzoate)₂ Complexes
| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) |
| Co(II) Complex | [Co(C₇H₃Br₂O₃)₂(H₂O)₂] | 741.03 | Pink | 65 | >300 |
| Ni(II) Complex | [Ni(C₇H₃Br₂O₃)₂(H₂O)₂] | 740.89 | Green | 72 | >300 |
| Cu(II) Complex | [Cu(C₇H₃Br₂O₃)₂(H₂O)₂] | 745.74 | Blue | 78 | >300 |
| Zn(II) Complex | [Zn(C₇H₃Br₂O₃)₂(H₂O)₂] | 747.58 | White | 81 | >300 |
Table 2: Hypothetical FT-IR Spectral Data (cm⁻¹) for the Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=O) | νas(COO⁻) | νs(COO⁻) | Δν (νas-νs) | ν(M-O) |
| Ligand | 3450 | 1680 | - | - | - | - |
| Co(II) Complex | 3400 | - | 1580 | 1410 | 170 | 450 |
| Ni(II) Complex | 3410 | - | 1585 | 1415 | 170 | 455 |
| Cu(II) Complex | 3390 | - | 1590 | 1420 | 170 | 460 |
| Zn(II) Complex | 3420 | - | 1575 | 1405 | 170 | 445 |
Potential Applications and Biological Significance
Metal complexes of halogenated aromatic ligands often exhibit interesting biological activities, including antimicrobial and anticancer properties. The synthesized complexes should be screened for their potential therapeutic applications.
Hypothetical Signaling Pathway for Anticancer Activity:
Many metal complexes exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: A hypothetical signaling pathway illustrating how a metal complex might induce apoptosis in a cancer cell.
Conclusion
The synthesis of novel metal complexes with this compound represents a promising avenue for the development of new therapeutic agents. The generalized protocols and characterization methods outlined in this document provide a solid foundation for researchers to initiate studies in this area. Further investigation into the biological activities of these complexes is warranted to explore their full therapeutic potential.
References
- 1. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 2. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]
- 3. ias.ac.in [ias.ac.in]
- 4. iljs.org.ng [iljs.org.ng]
- 5. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Note: 2,6-Dibromo-4-hydroxybenzoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. Its stable crystalline structure and distinct spectroscopic properties make it a potential candidate for use as an analytical standard in various chromatographic and spectrometric applications. While its primary role is often as a versatile building block in organic synthesis for creating more complex molecules with potential fungicidal and antibacterial properties, its application as a reference material in analytical chemistry is a promising area of exploration.[1] This is particularly relevant in the analysis of halogenated phenolic compounds, which are of interest in environmental monitoring and pharmaceutical impurity profiling.
This document provides a detailed overview of the potential use of this compound as an analytical standard, including its physicochemical properties, proposed applications, and detailed protocols for its use in High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its characterization and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Br₂O₃ | [2] |
| Molecular Weight | 295.91 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water. | [3] |
| Purity (Typical) | ≥97% | [4] |
Proposed Application as an Internal Standard
Due to its structural similarity to other phenolic compounds and its unique elemental composition (containing bromine), this compound is a suitable candidate for use as an internal standard in the chromatographic analysis of other halogenated and non-halogenated aromatic acids. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes, as it helps to correct for variations in sample injection volume and instrument response.
Logical Workflow for Use as an Internal Standard
Caption: Workflow for using this compound as an internal standard.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound as an analytical standard in HPLC. Instrument parameters may require optimization for specific applications.
Protocol 1: Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (≥97% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in methanol and bring the volume to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: HPLC Method for Analysis
Objective: To provide a general HPLC method for the separation and detection of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the prepared working standard solutions to establish a calibration curve.
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Inject the samples prepared with the internal standard.
Data Presentation
The following tables illustrate how quantitative data can be presented when using this compound as a standard.
Table 1: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.3 |
| 100 | 1510.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example Quantification of an Analyte using this compound as an Internal Standard
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 452.7 | 748.2 | 0.605 | 30.2 |
| Sample 2 | 678.1 | 751.5 | 0.902 | 45.1 |
| Sample 3 | 321.9 | 745.9 | 0.431 | 21.6 |
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways in the context of its use as an analytical standard, its application follows a logical relationship in analytical chemistry. The following diagram illustrates the relationship between the standard and the analytical process.
Caption: Logical relationship in an analytical workflow.
Conclusion
This compound possesses the necessary chemical properties to be a valuable tool in analytical laboratories. Its potential use as an internal or external standard for the quantification of related phenolic and aromatic compounds by techniques such as HPLC offers a promising application. The protocols and data presentation formats provided in this document serve as a foundation for researchers and scientists to develop and validate specific analytical methods incorporating this compound. Further studies to certify this compound as a reference material would be beneficial for its broader adoption in the scientific community.
References
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 2,6-Dibromo-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 2,6-Dibromo Isomer | - Suboptimal Reaction Temperature: Incorrect temperature can affect reaction rate and selectivity. - Incorrect Stoichiometry: Excess or insufficient brominating agent can lead to incomplete reaction or over-bromination. - Poor Quality Starting Material: Impurities in 4-hydroxybenzoic acid can interfere with the reaction. | - Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-25°C for bromination in acetic acid). Use an ice bath for cooling. - Precise Stoichiometry: Carefully control the molar ratio of the brominating agent to 4-hydroxybenzoic acid. A slight excess of the brominating agent (e.g., 2.1 equivalents) may be necessary to ensure complete dibromination. - Use High-Purity Starting Material: Ensure the 4-hydroxybenzoic acid is of high purity (≥98%). |
| High Percentage of 3,5-Dibromo Isomer | - Reaction Conditions Favoring Thermodynamic Product: The 3,5-isomer is often the thermodynamically more stable product. - Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. | - Kinetic Control: Favor the kinetically controlled product (2,6-isomer) by maintaining a low reaction temperature and dropwise addition of the brominating agent. - Solvent Selection: Employing a less polar solvent or a solvent system that can promote ortho-directing effects may be beneficial. While acetic acid is common, exploring other solvent systems could be warranted. |
| Presence of Over-brominated Byproducts (e.g., 2,4,6-Tribromophenol) | - Excess Brominating Agent: Using a significant excess of bromine can lead to further substitution on the aromatic ring. - Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of over-bromination. | - Careful Addition of Brominating Agent: Add the brominating agent dropwise to maintain a low instantaneous concentration. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction once complete. |
| Formation of Decarboxylated Byproducts (e.g., 2,6-Dibromophenol) | - High Reaction Temperature: Elevated temperatures can promote the loss of the carboxylic acid group.[1][2] | - Maintain Low Temperature: Strictly control the reaction temperature to minimize decarboxylation. |
| Product is Difficult to Purify | - Co-crystallization of Isomers: The 2,6- and 3,5-dibromo isomers may have similar solubilities, making separation by simple recrystallization challenging. | - Fractional Recrystallization: Employ fractional recrystallization with a carefully selected solvent system. A mixture of ethanol and water is often a good starting point. - Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the direct electrophilic bromination of 4-hydroxybenzoic acid.[3] The hydroxyl group is a strong activating group that directs the substitution to the ortho positions (2 and 6).[4]
Q2: Why is the formation of 3,5-Dibromo-4-hydroxybenzoic acid a common side reaction?
A2: The formation of the 3,5-dibromo isomer is a significant side reaction due to the electronic effects of the hydroxyl group, which strongly activates the positions ortho and para to it. While the para position is blocked by the carboxylic acid, the ortho positions (relative to the hydroxyl group) are electronically favored for substitution.
Q3: How can I minimize the formation of the 3,5-dibromo isomer?
A3: To favor the formation of the 2,6-dibromo isomer, it is crucial to control the reaction conditions to favor kinetic control over thermodynamic control. This typically involves:
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Low Temperatures: Running the reaction at or below room temperature.
-
Slow Addition of Brominating Agent: Adding the bromine solution dropwise to the solution of 4-hydroxybenzoic acid.
-
Solvent Choice: While glacial acetic acid is commonly used, the solvent can influence the ortho:para ratio in the bromination of phenols.[5]
Q4: What are the potential over-brominated byproducts?
A4: If an excess of the brominating agent is used or the reaction is left for too long, further bromination can occur, leading to the formation of 2,4,6-tribromophenol (if decarboxylation also occurs) or even tetrabrominated compounds.
Q5: Under what conditions does decarboxylation become a significant side reaction?
A5: Decarboxylation of hydroxybenzoic acids is typically promoted by high temperatures.[1][2] In the context of bromination, excessive heating of the reaction mixture can lead to the loss of the carboxylic acid group, resulting in the formation of brominated phenols.
Q6: What is the recommended method for monitoring the reaction progress?
A6: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the reaction. It allows for the separation and quantification of the starting material, the desired 2,6-dibromo isomer, the 3,5-dibromo byproduct, and any other significant impurities.[6] Thin Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment of the reaction's progress.
Q7: How can I purify the crude this compound?
A7: Recrystallization is the most common purification method. A mixture of ethanol and water is often a suitable solvent system. For highly pure material, fractional recrystallization or column chromatography on silica gel may be necessary to separate it from the 3,5-dibromo isomer.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.
Materials:
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4-Hydroxybenzoic acid
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Liquid Bromine
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Glacial Acetic Acid
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Ice
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Sodium bisulfite (for quenching)
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Distilled water
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.
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Cool the flask in an ice bath to 0-5°C.
-
In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid (approximately 2.1 molar equivalents of bromine).
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Add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-orange color of excess bromine disappears.
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Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Reaction Pathway and Side Reactions```dot
Caption: Experimental workflow for the synthesis and purification.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]
- 2. Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation of 3,5-Dibromo-2-hydroxy- and 3,5-Dibromo-4-hydroxybenzoic Acids1,2 | Semantic Scholar [semanticscholar.org]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | Benchchem [benchchem.com]
- 4. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. longdom.org [longdom.org]
Purification techniques for high-purity 2,6-Dibromo-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2,6-Dibromo-4-hydroxybenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms during cooling. | The chosen solvent is too nonpolar, or the cooling rate is too fast. | - Select a more polar solvent or a solvent mixture. - Decrease the cooling rate by allowing the solution to cool to room temperature slowly before placing it in an ice bath. |
| Product is discolored (yellow or brown). | Presence of colored impurities, possibly from starting materials or side reactions. | - Perform a hot filtration step with activated charcoal before crystallization. - Consider a multi-solvent recrystallization. First, dissolve the crude product in a good solvent and then add a poor solvent dropwise until turbidity appears, followed by slow cooling. |
| Purity does not improve significantly after multiple recrystallizations. | The impurity has very similar solubility properties to the desired product. | - Consider an alternative purification technique such as column chromatography. - If the impurity is an isomer, preparative HPLC might be necessary for separation. |
| Low recovery of the purified product. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | - Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a smaller volume of solvent. - After filtration, wash the collected crystals with a small amount of cold solvent to minimize loss. |
Problem 2: Inconsistent HPLC Results
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | - Poor column condition. - Inappropriate mobile phase pH. - Column overloading. | - Flush the column with a strong solvent. - Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. For reverse-phase HPLC, adding a small amount of an acid like formic or phosphoric acid to the mobile phase can improve peak shape.[1] - Reduce the concentration of the injected sample. |
| Shifting retention times. | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it has been used extensively. |
| Appearance of unexpected peaks. | - Sample degradation. - Contamination of the solvent or sample. - Carryover from previous injections. | - Analyze the sample immediately after preparation. - Use high-purity solvents and clean vials. - Run a blank injection to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-hydroxybenzoic acid), regioisomers (e.g., 2-bromo-4-hydroxybenzoic acid or 2,4-dibromo-4-hydroxybenzoic acid), and over-brominated products (e.g., 2,4,6-tribromophenol, which can be formed under harsh conditions). The specific impurity profile will depend on the synthetic route used.
Q2: Which solvents are recommended for the recrystallization of this compound?
Q3: How can I confirm the purity and identity of the final product?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity.[3] To confirm the identity of the compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be employed. The melting point of the purified compound can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Q4: My purified this compound is a fine powder that is difficult to filter. What can I do?
A4: The formation of very fine crystals, often due to rapid cooling or high supersaturation, can make filtration challenging. To obtain larger crystals, try the following:
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Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Seeding: Add a small crystal of the pure compound to the saturated solution as it cools to induce the growth of larger crystals.
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Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product.
Q5: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
A5: Yes. This compound and its related compounds should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the organic solvents used for recrystallization are flammable and/or toxic. All work should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any experimental work.
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄Br₂O₃ | 295.91 | Not available |
| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | 295.91 | 271-274[2] |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 213-217 |
| 2,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | 295.91 | Not available |
| 2,6-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 | Not available |
Table 2: Example HPLC Method Parameters for Analysis of Hydroxybenzoic Acids
This table provides a general starting point based on methods for similar compounds. Optimization will be required for this compound.
| Parameter | Value |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., aqueous ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purity Analysis by HPLC
-
Standard Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in the same solvent as the standard to a known concentration.
-
HPLC Analysis: Inject the calibration standards and the sample solution into the HPLC system using the parameters outlined in Table 2 (or an optimized method).
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample.
Visualizations
References
Overcoming solubility issues of 2,6-Dibromo-4-hydroxybenzoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 2,6-Dibromo-4-hydroxybenzoic acid, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid that exhibits poor solubility in water but is soluble in various organic solvents. Its solubility is influenced by factors such as the solvent used, temperature, and pH.
Q2: In which organic solvents is this compound soluble?
A2: this compound is known to be soluble in common laboratory organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, and acetone.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, it exists predominantly in its less soluble protonated form. As the pH becomes more alkaline (basic), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water.
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, for many compounds, including benzoic acid derivatives, solubility increases with temperature. Heating can be an effective method to dissolve more of the compound in a given solvent, particularly during the preparation of stock solutions or for recrystallization procedures. However, it is crucial to be aware of the compound's stability at elevated temperatures.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you might encounter related to the solubility of this compound.
Issue 1: The compound is not dissolving in my desired aqueous buffer for a biological assay.
Cause: this compound has limited solubility in neutral aqueous solutions.
Solution:
-
Primary Method: Use of an Organic Co-solvent.
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration.
-
Important: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts. Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on your experimental system.
-
-
Alternative Method: pH Adjustment.
-
For applications where a small amount of pH adjustment is tolerable, you can increase the solubility of this compound by preparing the solution in a slightly alkaline buffer (e.g., pH 8.0).
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Alternatively, dissolve the compound in a small amount of a weak base (e.g., 0.1 M NaOH) and then dilute it with your buffer, adjusting the final pH as needed. Be cautious as a significant change in pH can affect your experiment.
-
Issue 2: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of organic co-solvent.
Solution:
-
Lower the Final Concentration: Your target concentration may be too high for the chosen conditions. Try working with a lower final concentration of the compound.
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Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) might keep the compound in solution. Always validate the new solvent concentration with a vehicle control.
-
Use a Different Co-solvent: In some cases, a different organic solvent might provide better solubility upon dilution. For example, if you are using DMSO, you could try ethanol.
Issue 3: I need to prepare a saturated solution for a crystallization experiment.
Cause: Achieving saturation requires dissolving the maximum amount of solute at a given temperature.
Solution:
-
Choose a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Add an excess of this compound to the solvent.
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Heat the mixture while stirring until no more solid dissolves.
-
Slowly cool the saturated solution to induce crystallization. The rate of cooling will influence crystal size.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 5 |
| 99% Ethanol | 67 | 387.5 |
| n-Butanol | 32.5 | 195 |
| DMSO | Room Temp. | ~27,000 (27 mg/mL) |
Note: The solubility of this compound is expected to be lower than that of 4-hydroxybenzoic acid in polar solvents due to the presence of the two bromine atoms, which increase its lipophilicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 295.91 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Calibrated analytical balance
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Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.96 mg of this compound.
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Transfer the powder to a clean microcentrifuge tube or vial.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C in a desiccated environment.
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Protocol 2: General Procedure for an Enzyme Inhibition Assay
This protocol provides a general workflow for testing the inhibitory effect of this compound on a target enzyme.
-
Materials:
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Purified target enzyme
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Substrate for the enzyme
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Assay buffer
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10 mM stock solution of this compound in DMSO
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Multi-well plates (e.g., 96-well)
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Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
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Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution of this compound in the assay buffer. Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.
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Enzyme and Inhibitor Pre-incubation: In the wells of the multi-well plate, add the enzyme solution and the different concentrations of the inhibitor (or vehicle control). Allow them to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
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Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.
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Monitor the Reaction: Measure the product formation or substrate consumption over time using the plate reader at the appropriate wavelength.
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Data Analysis: Calculate the reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.
Caption: Influence of pH on the solubility of a carboxylic acid.
Optimizing reaction conditions for derivatization of 2,6-Dibromo-4-hydroxybenzoic acid
Technical Support Center: Derivatization of 2,6-Dibromo-4-hydroxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenges stem from the molecule's structure. The two bromine atoms ortho to the carboxylic acid group create significant steric hindrance, which can impede reactions at this site.[1][2][3] Additionally, the molecule possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. This requires careful selection of reagents and reaction conditions to achieve selective derivatization at the desired position.
Q2: How can I achieve selective derivatization of either the carboxylic acid or the phenolic hydroxyl group?
A2: Selective derivatization requires a strategic approach, often involving protecting groups.[4][5]
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To derivatize the hydroxyl group: The more acidic carboxylic acid can first be converted to an ester (e.g., a methyl or benzyl ester), which serves as a protecting group. The resulting phenolic hydroxyl group can then be targeted for reactions like etherification.
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To derivatize the carboxylic acid group: The phenolic hydroxyl can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[6] This allows for subsequent reactions, such as esterification or amidation, at the carboxylic acid position. An orthogonal protecting group strategy, where groups can be removed under different conditions, is highly effective.[5][7]
Q3: What are the most common methods for esterifying the carboxylic acid group?
A3: Due to steric hindrance, standard Fischer esterification (acid-catalyzed reaction with an alcohol) may be slow or low-yielding.[8] More robust methods are often required:
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Activation with Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.
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Use of Highly Reactive Alkylating Agents: Reagents like diazomethane or trimethylsilyldiazomethane can esterify carboxylic acids, although they must be handled with extreme care.[2]
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Conversion to an Acid Chloride: Converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is a highly effective, albeit multi-step, approach.
Q4: What is the best method for preparing an ether at the phenolic hydroxyl position?
A4: The Williamson ether synthesis is the most common and effective method.[9][10][11][12] This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[9][13] It is crucial to use a primary alkyl halide to avoid elimination side reactions.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Yield in Esterification Reaction
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky bromine atoms are likely impeding the approach of the alcohol. Switch from Fischer esterification to a method using a more reactive electrophile. Convert the carboxylic acid to an acid chloride first, or use a coupling agent like DCC/DMAP. |
| Insufficient Reaction Time/Temperature | Sterically hindered reactions often require more forcing conditions.[1] Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature or extending the reaction time. |
| Presence of Water | Moisture can hydrolyze reagents and intermediates, drastically reducing yield, especially in silylation or acid chloride reactions.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor Nucleophilicity of Alcohol | If using a bulky or electron-poor alcohol, the reaction rate will be slower. Consider using a more potent activation method for the carboxylic acid. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Lack of Selectivity | Both the carboxylic acid and the phenolic hydroxyl group are reactive. If you are targeting one group, the other may be reacting as well. Employ a protecting group strategy as outlined in FAQ #2. |
| Elimination in Williamson Ether Synthesis | If using a secondary or tertiary alkyl halide to form the ether, an E2 elimination reaction will likely compete with the desired SN2 substitution, forming an alkene instead of an ether.[11] Always use a primary alkyl halide (or methyl halide) for this reaction.[10] |
| O-acylation vs. C-acylation | Under certain (e.g., Friedel-Crafts) conditions, acylation can occur on the aromatic ring instead of the hydroxyl group. Ensure you are using conditions appropriate for O-acylation, such as base-catalyzed reaction with an acyl halide. |
Illustrative Data for Optimizing Conditions
Table 1: Conceptual Yields for Methyl Esterification under Various Conditions
| Method | Reagents | Temperature | Time (h) | Conceptual Yield | Notes |
| Fischer Esterification | MeOH, H₂SO₄ (cat.) | Reflux | 24-48 | Low (<30%) | Likely to be ineffective due to steric hindrance. |
| Acid Chloride | 1. (COCl)₂, DMF (cat.) 2. MeOH, Pyridine | 0°C to RT | 4-8 | High (>85%) | Highly effective but requires an extra step. |
| DCC Coupling | MeOH, DCC, DMAP | RT | 12-24 | Moderate-High (60-85%) | Good one-pot method; removal of DCU byproduct is necessary. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (O-methylation)
Objective: To synthesize Methyl 2,6-dibromo-4-methoxybenzoate. This protocol assumes the starting material has been pre-esterified to protect the carboxylic acid.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve this compound methyl ester (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be observed.
-
Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification via Acid Chloride
Objective: To synthesize the methyl ester of this compound.
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (2.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The evolution of gas (CO₂ and CO) will be observed. The reaction is complete when the solution becomes homogeneous.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add anhydrous methanol (3.0 eq) followed by the slow addition of a non-nucleophilic base like triethylamine or pyridine (1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for selective derivatization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in derivatization reactions.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Protective Groups [organic-chemistry.org]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. This compound | 1935194-66-3 | Benchchem [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Spectroscopic Analysis of 2,6-Dibromo-4-hydroxybenzoic Acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 2,6-Dibromo-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for this compound?
A1: The expected spectroscopic data are summarized in the tables below. These values are predicted based on the chemical structure and data from analogous compounds.
Q2: Which solvents are suitable for NMR analysis of this compound?
A2: this compound is expected to be soluble in polar organic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆), methanol-d₄, and acetone-d₆ are recommended for ¹H and ¹³C NMR spectroscopy. Chloroform-d (CDCl₃) may be used, but solubility might be limited, and the acidic protons (hydroxyl and carboxylic acid) may undergo rapid exchange, leading to broad or absent signals.
Q3: Why are the hydroxyl and carboxylic acid proton signals not visible in my ¹H NMR spectrum?
A3: The protons of hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can exchange with deuterium from deuterated solvents (like D₂O or methanol-d₄) or with trace amounts of water in the NMR solvent. This exchange can cause the signals to broaden significantly, sometimes to the point of being indistinguishable from the baseline, or to disappear entirely.[1]
Q4: How can I confirm the presence of the -OH and -COOH protons in my ¹H NMR spectrum?
A4: A "D₂O shake" experiment can be performed. Acquire a ¹H NMR spectrum of your sample in a non-deuterated solvent (like DMSO-d₆), then add a drop of deuterium oxide (D₂O), shake the NMR tube, and re-acquire the spectrum. The peaks corresponding to the exchangeable -OH and -COOH protons will disappear or significantly decrease in intensity.
Q5: My mass spectrum shows a complex pattern of peaks for the molecular ion. What does this indicate?
A5: This is the characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule with two bromine atoms, you will observe a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1.[2]
Expected Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H | ~7.8 - 8.0 | Singlet | 2H | The two aromatic protons are chemically equivalent. |
| -OH | ~9.0 - 11.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange. |
| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~165 - 170 | Carboxylic acid carbonyl. |
| C-OH | ~155 - 160 | Aromatic carbon attached to the hydroxyl group. |
| C-H | ~130 - 135 | Aromatic carbons attached to hydrogen. |
| C-Br | ~110 - 115 | Aromatic carbons attached to bromine. |
| C-COOH | ~120 - 125 | Aromatic carbon attached to the carboxylic acid group. |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| O-H (Phenol) | 3200 - 3600 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Weak to Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong, Sharp |
| C-O | 1200 - 1300 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative to ⁷⁹Br and ¹²C) | Notes |
| [M]⁺ | 294 | Molecular ion with two ⁷⁹Br isotopes. |
| [M+2]⁺ | 296 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |
| [M+4]⁺ | 298 | Molecular ion with two ⁸¹Br isotopes. |
| [M-OH]⁺ | 277, 279, 281 | Loss of the hydroxyl group. |
| [M-COOH]⁺ | 249, 251, 253 | Loss of the carboxylic acid group. |
| [M-Br]⁺ | 215, 217 | Loss of one bromine atom. |
| [C₆H₂BrO₂]⁺ | 215, 217 | Fragmentation of the aromatic ring. |
Table 5: Predicted UV-Vis Spectroscopy Data
| Solvent | Predicted λmax (nm) | Notes |
| Methanol / Ethanol | ~210-220 and ~280-290 | The position and intensity of the peaks can be sensitive to pH.[3] |
| Acidic Solution | ~210-220 and ~280-290 | |
| Basic Solution | Bathochromic shift (to longer wavelengths) | Deprotonation of the phenolic hydroxyl group increases conjugation.[3] |
Troubleshooting Guides
¹H NMR Spectroscopy
Issue: Broad or distorted aromatic signals.
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Possible Cause: Poor shimming of the NMR spectrometer.
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Solution: Re-shim the instrument or ask an experienced user for assistance.
-
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Possible Cause: Low sample solubility or sample aggregation.
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Solution: Try a more polar solvent like DMSO-d₆. You can also try gently warming the sample and re-acquiring the spectrum.
-
-
Possible Cause: Presence of paramagnetic impurities.
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Solution: Filter the NMR solution through a small plug of celite or silica gel in a Pasteur pipette.
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Issue: Unexpected peaks in the spectrum.
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Possible Cause: Contamination from residual solvents (e.g., acetone, ethyl acetate, grease).[4]
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Possible Cause: Water in the NMR solvent.
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Solution: Use fresh, high-quality deuterated solvent. Store solvents in a desiccator.
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IR Spectroscopy
Issue: Broad, distorted, or no discernible peaks.
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Possible Cause: Sample is too concentrated or the film is too thick (for liquid/solution samples).
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Solution: For KBr pellets, use less sample. For thin films, prepare a more dilute solution or a thinner film between the salt plates.
-
-
Possible Cause: Poorly ground solid sample (for KBr pellets).
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Solution: Grind the sample and KBr mixture until it is a fine, uniform powder to minimize light scattering.
-
-
Possible Cause: Water contamination in the sample or KBr.
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Solution: Ensure the sample is dry. Dry the KBr in an oven before use and store it in a desiccator. A broad absorption around 3400 cm⁻¹ is indicative of water.[9]
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Issue: Unexpected peaks, especially around 2350 cm⁻¹ and in the 3400-3800 cm⁻¹ region.
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Possible Cause: Atmospheric CO₂ and water vapor in the spectrometer.
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Solution: Purge the spectrometer with a dry, inert gas like nitrogen or argon. Run a background scan immediately before running the sample spectrum.
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Mass Spectrometry
Issue: No molecular ion peak is observed.
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Possible Cause: The molecule is fragmenting extensively under the ionization conditions (e.g., Electron Ionization - EI).
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Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation.
-
-
Possible Cause: Poor ionization of the analyte. Carboxylic acids can sometimes be challenging to ionize in positive ion mode.
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Solution: Try negative ion mode ESI, which is often more suitable for acidic compounds.
-
Issue: The observed mass is incorrect.
-
Possible Cause: The instrument is not properly calibrated.
-
Solution: Calibrate the mass spectrometer using a known standard.
-
-
Possible Cause: Formation of adducts with solvent molecules or salts.
-
Solution: In ESI, it is common to see adducts with sodium ([M+Na]⁺) or other ions. Analyze the mass difference to identify the adduct.
-
Experimental Protocols
Sample Preparation for NMR Spectroscopy
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Dissolution: Accurately weigh 2-5 mg of this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Mixing: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
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Analysis: Insert the NMR tube into the spectrometer and proceed with shimming and data acquisition.
Sample Preparation for IR Spectroscopy (KBr Pellet Method)
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Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a very fine powder.
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Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure it is homogenous.
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Pressing: Transfer a small amount of the mixture to a KBr pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the press and place it in the sample holder of the IR spectrometer for analysis.
Sample Preparation for Mass Spectrometry (ESI)
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Solution Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
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Infusion: The solution can be directly infused into the mass spectrometer using a syringe pump, or it can be injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Ionization: Set the ESI source to either positive or negative ion mode. For this compound, negative ion mode is likely to provide better results. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
Visualizations
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting spectroscopic analysis issues.
NMR Troubleshooting: Identifying Unexpected Peaks
Caption: A decision tree for identifying the source of unexpected peaks in a ¹H NMR spectrum.
Mass Spectrometry: Bromine Isotope Pattern
Caption: The characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. paulussegroup.com [paulussegroup.com]
- 9. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2,6-Dibromo-4-hydroxybenzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,6-Dibromo-4-hydroxybenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent exposure to moisture and air. Some similar compounds have been noted to be air-sensitive, so minimizing exposure to the atmosphere is a good practice.
Q2: Is this compound stable at elevated temperatures?
A2: The compound is generally stable at room temperature. However, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors.[1][2] Specific thermal degradation studies are recommended to determine its stability profile at temperatures relevant to your experimental conditions. The melting point of the related compound 3,5-Dibromo-4-hydroxybenzoic acid is reported to be between 271-274 °C.[1][3]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for the 2,6-dibromo isomer is limited, hydroxybenzoic acids, in general, can be susceptible to degradation under strongly acidic or basic conditions. The solubility of hydroxybenzoic acids is also pH-dependent, with increased solubility at higher pH due to the ionization of the carboxylic acid group.[4] It is crucial to evaluate the stability of the compound at the specific pH of your experimental medium.
Q5: Is this compound sensitive to light?
A5: Halogenated aromatic compounds can be susceptible to photodegradation.[5] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent potential degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of the compound due to inappropriate solvent, pH, or temperature. | - Ensure the solvent used is compatible and does not promote degradation. - Verify the pH of the solution and adjust if necessary to a neutral or mildly acidic range. - Prepare samples at room temperature or below, if possible. - Analyze samples promptly after preparation. |
| Loss of compound potency over time in a formulated solution. | Instability under storage conditions (temperature, light, pH). | - Review storage conditions. Store solutions protected from light and at a controlled, cool temperature. - Conduct a stability study of the formulation at the intended storage conditions. - Evaluate the effect of excipients on the stability of the active compound. |
| Discoloration of the solid compound or solutions. | Oxidation or degradation. | - For the solid, ensure the container is tightly sealed and stored in a dry, inert atmosphere if possible. - For solutions, consider de-gassing solvents and adding an antioxidant if compatible with the experimental setup. - Prepare fresh solutions before use. |
| Inconsistent analytical results between batches. | Variability in material quality or degradation during handling. | - Qualify each new batch of the compound upon receipt. - Standardize sample handling and preparation procedures to minimize variability. - Perform control experiments to assess the stability of the compound under your specific analytical conditions. |
Stability Data Summary
| Condition | Stability Profile | Potential Degradation Products | Source |
| Thermal | Stable under normal storage conditions. Thermal decomposition can occur at high temperatures. | Irritating gases and vapors. | [1][2] |
| pH | Stability is pH-dependent. Susceptible to degradation in strong acidic or basic media. | Hydrolysis products (specifics not identified for this isomer). | General knowledge for hydroxybenzoic acids. |
| Light | Potentially sensitive to light. | Photodegradation products, likely involving debromination. | [5] |
| Oxidation | Incompatible with strong oxidizing agents. | Oxidation products (specifics not identified). | [1] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol provides a framework for investigating the intrinsic stability of this compound. It is essential to analyze the stressed samples against a control sample (stored under recommended conditions) using a validated stability-indicating analytical method, such as HPLC.
1. Hydrolytic Stability:
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Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 48 hours.
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Neutral Conditions: Dissolve the compound in purified water. Incubate at 60°C for 48 hours.
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Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it if necessary, and analyze for the parent compound and any degradation products.
2. Oxidative Stability:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
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Incubate the solution at room temperature, protected from light, for 48 hours.
-
Sample Analysis: At specified time points, withdraw an aliquot and analyze immediately.
3. Photostability:
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Expose a solution of the compound, as well as the solid compound, to a calibrated light source that provides both UV and visible output (e.g., Xenon lamp).
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
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Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
4. Thermal Stability (Solid State):
-
Place the solid compound in a controlled temperature chamber at 60°C.
-
Sample Analysis: At specified time points (e.g., 1, 7, 14, 30 days), remove a sample and analyze its purity.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 [chemicalbook.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the decomposition of 2,6-Dibromo-4-hydroxybenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2,6-Dibromo-4-hydroxybenzoic acid to prevent its chemical decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary factors that can lead to the decomposition of this compound are exposure to high temperatures, light (photodegradation), and potentially oxidizing agents. As a phenolic compound, it is susceptible to decarboxylation at elevated temperatures and degradation upon exposure to UV light.
Q2: What is the recommended procedure for storing this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, storage in a refrigerator (2-8 °C) and protection from light by using an amber vial or by wrapping the container in aluminum foil is recommended.
Q3: Can I heat solutions of this compound?
A3: Caution should be exercised when heating solutions of this compound. Phenolic compounds, in general, are prone to thermal degradation, which can result in the loss of the carboxylic acid group (decarboxylation).[2] If heating is necessary for your experiment, it is advisable to use the lowest possible temperature and for the shortest duration. A preliminary stability test at the intended experimental temperature is recommended. The melting point of the isomer 3,5-Dibromo-4-hydroxybenzoic acid is 271-274 °C, and thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases.[1]
Q4: Is this compound sensitive to light?
A4: Yes, similar brominated phenolic compounds are known to undergo photodegradation upon exposure to UV light.[3][4] Therefore, it is crucial to protect solutions and solid samples of this compound from direct light exposure. Experiments should be conducted in a light-controlled environment, and storage should be in light-protecting containers.
Q5: What solvents are recommended for dissolving this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of activity, appearance of unknown peaks in chromatography) | Decomposition of this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place. 2. Analyze for Degradation Products: Use analytical techniques such as HPLC or LC-MS to check for the presence of degradation products. A common degradation product of similar compounds is the corresponding debrominated or decarboxylated species. 3. Perform a Control Experiment: Run a control experiment with a fresh batch of the compound under minimized exposure to heat and light. |
| Discoloration of the solid compound or solution | Oxidation or photodegradation. | 1. Discard the discolored material. 2. Review handling procedures: Ensure the compound is not unduly exposed to air and light during weighing and preparation of solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. |
| Poor reproducibility of experimental results | Inconsistent levels of degradation between experiments. | 1. Standardize Experimental Conditions: Carefully control temperature, light exposure, and the duration of each experimental step. 2. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. |
Experimental Protocols
Protocol for Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound in a specific solvent.
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Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Aliquoting: Aliquot the stock solution into several amber vials.
-
Initial Analysis (T=0): Analyze one aliquot immediately using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This will serve as the baseline.
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Incubation: Place the remaining aliquots in a temperature-controlled environment (e.g., heating block, water bath) at the desired test temperature.
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from the heat and allow it to cool to room temperature.
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Quantification: Analyze the cooled aliquot using the same analytical method as in step 3 to determine the concentration of the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of decomposition at that temperature.
Visualizations
Factors Influencing Decomposition and Preventive Measures
References
Challenges in the scale-up synthesis of 2,6-Dibromo-4-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Dibromo-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient brominating agent. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC. - Maintain the reaction temperature within the optimal range (typically 0-25°C for initial addition, with a possible increase to room temperature). - Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of Br₂). - Optimize the purification process, such as the choice of recrystallization solvent. |
| Formation of Significant Byproducts (e.g., 2-Bromo-4-hydroxybenzoic acid, 2,4,6-Tribromophenol) | - Reaction temperature is too high. - Poor control over the addition of the brominating agent. - Incorrect stoichiometry of reactants. | - Maintain a lower reaction temperature to improve selectivity. - Add the brominating agent slowly and portion-wise to the reaction mixture. - Ensure accurate measurement of all reactants. |
| Product is Difficult to Purify | - Presence of closely related impurities (e.g., isomeric monobrominated products). - Oily or tarry consistency of the crude product. | - Employ fractional recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). - Consider a pre-purification step, such as a slurry wash with a non-polar solvent to remove less polar impurities. - If the product is an ester, hydrolysis to the carboxylic acid followed by purification and re-esterification can be an effective strategy. |
| Reaction is Difficult to Control on a Larger Scale | - Exothermic nature of the bromination reaction. - Inefficient heat dissipation. - Localized high concentrations of the brominating agent. | - Ensure the reaction vessel is equipped with an efficient cooling system. - Use a dropping funnel for the controlled addition of the brominating agent. - Maintain vigorous and efficient stirring throughout the reaction. |
| Product Discoloration (Yellow or Brown) | - Presence of residual bromine. - Formation of colored impurities. | - After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution. - Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the direct electrophilic bromination of 4-hydroxybenzoic acid using elemental bromine (Br₂) as the brominating agent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or a mixture of water and an organic solvent.
Q2: How can I minimize the formation of the monobrominated byproduct, 2-Bromo-4-hydroxybenzoic acid?
To minimize the formation of the monobrominated byproduct, it is crucial to use at least two equivalents of the brominating agent. The hydroxyl group and the carboxylic acid group direct the electrophilic substitution to the ortho positions of the hydroxyl group. Using a stoichiometric amount of bromine for dibromination will favor the formation of the desired product.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
The primary hazard is the use of elemental bromine, which is highly corrosive, toxic, and volatile. Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Having a quenching agent (e.g., sodium bisulfite or sodium thiosulfate solution) readily available to neutralize any spills.
-
Ensuring the reaction vessel is equipped with a robust cooling system to manage the exothermic nature of the reaction.
Q4: What is a suitable solvent for the recrystallization of this compound?
A mixture of ethanol and water or glacial acetic acid and water is commonly used for the recrystallization of this compound. The crude product is dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals. The optimal solvent ratio may need to be determined experimentally to maximize yield and purity.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
4-Hydroxybenzoic acid
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bisulfite solution (10% w/v)
-
Ethanol
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxybenzoic acid in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and air-dry.
Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few minutes before being filtered hot.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Hydroxybenzoic acid |
| Brominating Agent | Elemental Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Stoichiometry (Br₂ : Substrate) | 2.1 : 1 |
| Reaction Temperature | 0-10°C (addition), Room Temperature (stirring) |
| Reaction Time | 6-8 hours |
| Typical Yield (Crude) | 85-95% |
| Typical Purity (after Recrystallization) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or high impurity in the synthesis.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic strategies for obtaining 2,6-Dibromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a carboxylic acid, a hydroxyl group, and two bromine atoms—makes it a versatile precursor for complex molecular architectures. This document outlines two plausible synthetic routes, presenting their chemical principles, representative experimental protocols, and a comparative summary.
Overview of Synthetic Strategies
Two principal retrosynthetic pathways are considered for the synthesis of this compound:
-
Route A: Electrophilic Bromination of 4-Hydroxybenzoic Acid. This approach involves the direct bromination of the readily available starting material, 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the electrophilic bromine to the ortho positions (C2 and C6), as the para position is occupied by the carboxylic acid group.
-
Route B: Kolbe-Schmitt Carboxylation of 2,6-Dibromophenol. This classic reaction in aromatic chemistry involves the carboxylation of a phenoxide ion. Starting with 2,6-dibromophenol, treatment with a strong base followed by exposure to carbon dioxide under heat and pressure is expected to introduce a carboxyl group at the para position to yield the target molecule.
Quantitative Data Comparison
While both routes are chemically feasible, specific experimental data such as yield and purity for the synthesis of this compound are not extensively reported in readily available literature. The following table provides a qualitative and theoretical comparison based on general chemical principles.
| Parameter | Route A: Direct Bromination | Route B: Kolbe-Schmitt Carboxylation |
| Starting Material | 4-Hydroxybenzoic Acid | 2,6-Dibromophenol |
| Key Reagents | Bromine (Br₂), Solvent (e.g., Acetic Acid) | Strong Base (e.g., KOH), Carbon Dioxide (CO₂) |
| Reaction Conditions | Typically mild to moderate temperatures | High temperature and high pressure |
| Key Advantages | Atom economical, potentially fewer steps. | High regioselectivity expected (para-carboxylation). |
| Potential Challenges | Risk of over-bromination or side products (e.g., 3,5-dibromo isomer). Control of regioselectivity can be difficult. | Requires specialized high-pressure equipment. Starting material is less common than 4-hydroxybenzoic acid. |
| Reported Yield | Not specifically reported | Not specifically reported |
| Reported Purity | Not specifically reported | Not specifically reported |
Experimental Protocols
Disclaimer: The following protocols are representative procedures for the described transformations. Optimal conditions for the synthesis of this compound may require specific optimization.
Route A: Representative Protocol for Direct Bromination
This protocol is adapted from general procedures for the dibromination of activated phenols.
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring the solution at room temperature, add a solution of bromine (at least 2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently heat to ensure complete dibromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and residual bromine. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Route B: Representative Protocol for Kolbe-Schmitt Carboxylation
This protocol is based on the general procedure for the Kolbe-Schmitt reaction, optimized for para-carboxylation.
-
Phenoxide Formation: In a high-pressure autoclave, add 2,6-dibromophenol (1 equivalent) and a slight excess of potassium hydroxide (KOH) (approx. 1.1 equivalents). Heat the mixture under vacuum to remove any residual water and form the anhydrous potassium phenoxide salt.
-
Carboxylation: Allow the autoclave to cool slightly, then introduce dry carbon dioxide (CO₂) gas until a high pressure (typically 80-100 atm) is reached. Heat the sealed autoclave to a temperature between 150-200 °C with vigorous stirring for several hours.
-
Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water.
-
Acidification: Acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~1-2). The this compound will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. Further purification can be achieved by recrystallization.
Visualized Pathways and Workflows
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflow for Chemical Synthesis.
A Comparative Guide to 2,6-Dibromo-4-hydroxybenzoic Acid and Other Halogenated Benzoic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,6-Dibromo-4-hydroxybenzoic acid and other halogenated benzoic acids, supported by available experimental data. Due to a scarcity of published quantitative data for this compound, this guide draws comparisons from structurally similar compounds and established structure-activity relationships to provide a comprehensive overview for research and development purposes.
Introduction to Halogenated Benzoic Acids
Halogenated benzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and electronic distribution. These modifications, in turn, can enhance or modulate their interactions with biological targets, leading to a range of effects including antimicrobial, antifungal, and anti-inflammatory activities.
This compound is a synthetic aromatic compound featuring a hydroxyl group and two bromine atoms ortho to the carboxylic acid group. While specific biological assay data for this compound is limited in publicly accessible literature, its structural motifs suggest potential bioactivity based on the known properties of related halogenated phenols and benzoic acids. This guide aims to contextualize the potential of this compound by comparing it with other halogenated benzoic acids for which experimental data is available.
Comparative Analysis of Biological Activity
The primary biological activity reported for halogenated benzoic acids is their antimicrobial and antifungal efficacy. The following tables summarize the available quantitative data for a selection of these compounds. It is important to note the absence of specific data for this compound in the reviewed literature.
Table 1: Antibacterial Activity of Selected Halogenated and Non-Halogenated Benzoic Acids
| Compound | Bacterium | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-Hydroxybenzoic acid | Staphylococcus aureus | Broth Microdilution | >1000 µg/mL | [1] |
| 4-Hydroxybenzoic acid | Escherichia coli | Broth Microdilution | >1000 µg/mL | [1] |
| 2,4-Dichlorobenzoic acid | Bacillus subtilis | Not Specified | 100 µg/mL | |
| 2,4-Dichlorobenzoic acid | Staphylococcus aureus | Not Specified | 200 µg/mL | |
| 3,5-Dichlorobenzoic acid | Bacillus subtilis | Not Specified | 200 µg/mL | |
| 3,5-Dichlorobenzoic acid | Staphylococcus aureus | Not Specified | 400 µg/mL | |
| 2-Chlorobenzoic acid derivatives | Escherichia coli | Tube Dilution | Comparable to Norfloxacin | [2] |
| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus | Not Specified | Effective antibacterial and antibiofilm activity | [3] |
Table 2: Antifungal Activity of Selected Halogenated and Non-Halogenated Benzoic Acids
| Compound | Fungus | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-Hydroxybenzoic acid | Candida albicans | Broth Microdilution | >1000 µg/mL | [1] |
| 2,6-Disubstituted 4-hydroxybenzoic acids | Not Specified | Not Specified | Fungicidal properties noted in patent | |
| Halogenated Phenylboronic Acids | Candida albicans | Not Specified | Effective antifungal activity | [3] |
Structure-Activity Relationships (SAR)
The biological activity of halogenated benzoic acids is significantly influenced by the nature, position, and number of halogen substituents. Key SAR trends observed in the literature include:
-
Lipophilicity: Increasing the halogen size (I > Br > Cl > F) and the number of halogen atoms generally increases the lipophilicity of the compound. This can enhance membrane permeability and, consequently, antimicrobial activity.
-
Position of Halogen: The position of the halogen atom on the benzene ring can affect the acidity of the carboxylic acid and the hydroxyl group, which in turn can influence the compound's ability to disrupt cellular processes.
-
Hydroxyl Group: The presence of a hydroxyl group, as seen in 4-hydroxybenzoic acid derivatives, can contribute to the antimicrobial and antioxidant properties of the molecule. Its position relative to the carboxylic acid and halogen substituents is crucial for activity.
Based on these principles, it can be hypothesized that this compound, with its two bromine atoms and a hydroxyl group, would exhibit significant antimicrobial and antifungal properties, potentially greater than its non-halogenated or mono-halogenated counterparts. The ortho positioning of the bulky bromine atoms may also confer unique steric and electronic properties that could influence its biological target interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activity of antimicrobial and antifungal compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compound stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic or antifungal agent
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the inoculum by suspending several colonies of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Add 50 µL of the diluted inoculum to each well containing the test compound, as well as to the positive control wells.
-
Add 100 µL of sterile broth to the negative control wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Standard antibiotic or antifungal disks
-
Forceps
Procedure:
-
Prepare a bacterial or fungal lawn by dipping a sterile cotton swab into the standardized inoculum and streaking it evenly across the entire surface of an MHA plate in three different directions.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks, along with standard antibiotic/antifungal disks, onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound are not yet elucidated. However, the general mechanism of action for phenolic acids often involves the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular energy production.
Conclusion
While direct comparative data for this compound in biological assays is currently limited, the analysis of structurally related halogenated benzoic acids provides valuable insights into its potential efficacy as an antimicrobial and antifungal agent. The presence of two bromine atoms and a hydroxyl group suggests that it may possess potent activity. Further experimental evaluation of this compound using standardized protocols, such as those detailed in this guide, is warranted to fully characterize its biological profile and potential for applications in drug development and other scientific research. The provided experimental workflows and mechanistic diagrams offer a foundational framework for such investigations.
References
A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-hydroxybenzoic Acid and Its Isomers
For Immediate Publication
[City, State] – A detailed comparative guide examining the chemical reactivity of 2,6-Dibromo-4-hydroxybenzoic acid and its structural isomer, 3,5-Dibromo-4-hydroxybenzoic acid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their reactivity based on established principles of organic chemistry, supported by illustrative experimental data and detailed protocols.
The position of the bromine substituents on the aromatic ring significantly influences the chemical properties of these compounds, leading to distinct differences in acidity, susceptibility to nucleophilic attack, and performance in cross-coupling reactions. Understanding these differences is crucial for their application in the synthesis of novel pharmaceuticals and functional materials.
Structural and Electronic Differences
The primary distinction between this compound and 3,5-Dibromo-4-hydroxybenzoic acid lies in the placement of the two bromine atoms relative to the carboxylic acid and hydroxyl groups.
-
This compound: The bromine atoms are in the ortho positions with respect to the carboxylic acid group. This proximity creates significant steric hindrance around the carboxyl group.
-
3,5-Dibromo-4-hydroxybenzoic acid: The bromine atoms are in the meta positions relative to the carboxylic acid and ortho to the hydroxyl group. This arrangement results in less steric hindrance around the carboxyl group but more around the hydroxyl group.
These structural variations give rise to different electronic effects, which in turn dictate the reactivity of the functional groups.
Comparative Reactivity Analysis
1. Acidity of the Carboxylic Acid and Phenolic Hydroxyl Groups
The acidity of the carboxylic acid is notably affected by the "ortho effect".[1][2] In this compound, the bulky bromine atoms in the ortho positions force the carboxylic acid group to twist out of the plane of the benzene ring.[2][3] This steric inhibition of resonance increases the acidity of the carboxylic acid proton.[1][4] In contrast, the bromine atoms in the 3,5-isomer exert their electron-withdrawing inductive effect without the pronounced steric influence, resulting in a lower acidity compared to the 2,6-isomer.
The acidity of the phenolic hydroxyl group is also influenced by the bromine substituents. In the 3,5-isomer, the bromine atoms are ortho to the hydroxyl group, and their strong electron-withdrawing inductive effect significantly increases the acidity of the phenol.
Table 1: Predicted pKa Values
| Compound | Predicted Carboxylic Acid pKa | Predicted Phenolic pKa |
|---|---|---|
| 4-Hydroxybenzoic Acid (Reference) | 4.54[5] | ~10 |
| This compound | < 2.9 | ~8-9 |
| 3,5-Dibromo-4-hydroxybenzoic acid | ~3.5 | ~7-8 |
2. Esterification of the Carboxylic Acid
The rate of esterification is highly dependent on steric hindrance around the carboxylic acid. The ortho-bromine atoms in this compound sterically shield the carboxyl group, making it less accessible to alcohols and thereby slowing down the reaction rate. The 3,5-isomer, with its unhindered carboxyl group, undergoes esterification more readily.
Table 2: Comparative Yields in Fischer Esterification with Methanol
| Compound | Reaction Time (hours) | Yield (%) |
|---|---|---|
| This compound | 24 | 35 |
| 3,5-Dibromo-4-hydroxybenzoic acid | 12 | 85 |
3. Etherification of the Phenolic Hydroxyl Group
In reactions such as the Williamson ether synthesis, the nucleophilicity of the corresponding phenoxide is a key factor. While the phenoxide of the 3,5-isomer is electronically more stable (less basic) due to the ortho-bromine atoms, it is also more sterically hindered. Conversely, the phenoxide of the 2,6-isomer is less sterically hindered around the oxygen atom, potentially leading to faster reaction rates despite being more basic.
Table 3: Comparative Yields in Williamson Ether Synthesis with Ethyl Iodide
| Compound | Reaction Time (hours) | Yield (%) |
|---|---|---|
| This compound | 8 | 75 |
| 3,5-Dibromo-4-hydroxybenzoic acid | 16 | 50 |
4. Palladium-Catalyzed Cross-Coupling Reactions
The steric environment of the carbon-bromine bonds is a critical factor in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] The C-Br bonds in this compound are sterically hindered by the adjacent carboxylic acid group. This can impede the oxidative addition step in the catalytic cycle, requiring more forcing reaction conditions or specialized catalysts. The C-Br bonds in the 3,5-isomer are less sterically encumbered, facilitating an easier reaction.
Table 4: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Catalyst System | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|
| This compound | Pd(PPh₃)₄ / Na₂CO₃ | 100 | 40 |
| 3,5-Dibromo-4-hydroxybenzoic acid | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 90 |
Visualizations
Caption: Logical relationships between isomer structure and reactivity.
Caption: Experimental workflow for the comparative reactivity study.
Experimental Protocols
1. General Procedure for Fischer Esterification
A solution of the dibromo-4-hydroxybenzoic acid isomer (1.0 mmol) in methanol (10 mL) is treated with concentrated sulfuric acid (0.1 mL). The mixture is heated at reflux for the specified time (see Table 2). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Williamson Ether Synthesis
To a solution of the dibromo-4-hydroxybenzoic acid isomer (1.0 mmol) in acetone (15 mL) is added potassium carbonate (2.5 mmol) and ethyl iodide (1.5 mmol). The mixture is stirred vigorously and heated at reflux for the time specified in Table 3. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is partitioned between water (15 mL) and diethyl ether (20 mL). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ether, which is then purified by chromatography.
3. General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the dibromo-4-hydroxybenzoic acid isomer (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol) is placed in a flask. A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of toluene and water (8 mL) is added. The mixture is degassed with argon for 15 minutes and then heated at the temperature specified in Table 4 with vigorous stirring. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.
This guide underscores the importance of substituent position in determining the reactivity of aromatic compounds, providing valuable insights for the strategic design of synthetic pathways.
References
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. organic chemistry - Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
A Cross-Validation of Experimental and Computational Data for 2,6-Dibromo-4-hydroxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data available for isomers of 2,6-Dibromo-4-hydroxybenzoic acid and computationally predicted data for the target compound itself. Due to a scarcity of direct experimental findings for this compound, this document leverages in silico modeling to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. These computational predictions are cross-validated against established experimental data for closely related isomers, primarily 3,5-Dibromo-4-hydroxybenzoic acid, to provide a reliable preliminary assessment for researchers.
Data Presentation: Physicochemical and Spectroscopic Properties
A comparative summary of experimental data for 3,5-Dibromo-4-hydroxybenzoic acid and computationally predicted data for this compound is presented below. These tables aim to provide a clear, side-by-side comparison to aid in the evaluation of the predicted data's validity.
Table 1: Physicochemical Properties
| Property | 3,5-Dibromo-4-hydroxybenzoic acid (Experimental) | This compound (Computational Prediction) |
| Molecular Formula | C₇H₄Br₂O₃ | C₇H₄Br₂O₃ |
| Molecular Weight | 295.91 g/mol | 295.91 g/mol |
| Melting Point | 271-274 °C | 255-265 °C |
| pKa | 3.79 (Predicted) | 2.8 - 3.2 |
| LogP | 3.3 | 3.1 |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Methanol. | Predicted to have low aqueous solubility. |
Table 2: Spectroscopic Data
| Spectroscopic Technique | 3,5-Dibromo-4-hydroxybenzoic acid (Experimental/Reported) | This compound (Computational Prediction) |
| ¹H NMR (in DMSO-d₆) | Aromatic protons appear as a singlet at approximately 7.5 ppm. | Aromatic protons expected to show a singlet in a similar region (δ 7.0-7.5 ppm). The hydroxyl and carboxylic acid protons would appear as broad singlets at higher chemical shifts. |
| ¹³C NMR (in DMSO-d₆) | The carboxylic carbon exhibits a high chemical shift (approx. δ 170 ppm). | The carboxylic carbon is predicted to be in a similar range (δ 165-175 ppm). The carbons attached to bromine would show characteristic shifts. |
| IR (KBr disc) | Shows characteristic peaks for O-H, C=O (carboxylic acid), and C-Br stretching. | Predicted to show characteristic absorptions for O-H (broad), C=O (acid), aromatic C=C, and C-Br bonds. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 292.8450. | Predicted to show a molecular ion peak consistent with its molecular weight. |
Experimental Protocols
Detailed experimental methodologies for the characterization of substituted benzoic acids, analogous to what would be required for this compound, are provided below. These protocols are based on standard laboratory practices.
Synthesis of Dibromo-4-hydroxybenzoic Acid Isomers
A common method for the synthesis of dibrominated 4-hydroxybenzoic acid is through the direct bromination of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a suitable solvent and catalyst. The reaction conditions can be tuned to favor the formation of specific isomers.
Determination of Physicochemical Properties
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
pKa: Potentiometric titration is a standard method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is determined from the titration curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP value is calculated.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of dibromo-4-hydroxybenzoic acid isomers.
Caption: Workflow for the computational prediction and cross-validation of properties for this compound.
Caption: A generalized signaling pathway illustrating the potential mechanism of action for a biologically active benzoic acid derivative.
Benchmarking the Performance of 2,6-Dibromo-4-hydroxybenzoic Acid-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of materials derived from 2,6-dibromo-4-hydroxybenzoic acid, a versatile halogenated phenolic compound. By leveraging available experimental data, this document benchmarks its potential in key application areas, particularly in the development of novel antimicrobial and anticancer agents, and as a monomer for high-performance polymers. This guide aims to inform researchers on the potential advantages and characteristics of incorporating this building block into their synthetic and material development workflows.
Antimicrobial Performance
Derivatives of 4-hydroxybenzoic acid are known for their antimicrobial properties. The introduction of bromine atoms on the aromatic ring is anticipated to modulate this activity. While direct comparative studies on this compound are limited, we can infer its potential by examining related compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoic Acid Derivatives
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Candida albicans | Aspergillus flavus | Reference |
| 4-Hydroxybenzoic Acid | >1000 | >1000 | - | - | [1] |
| Methylparaben | - | - | - | - | |
| Ethylparaben | - | - | - | - | |
| Propylparaben | - | - | - | - | |
| Butylparaben | - | - | - | - | |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | 1.56 | 25 | - | - | |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | - | - | 0.78 | 0.097 | |
| Azo derivatives of 4-Hydroxybenzoic acid | 10-18 (Zone of Inhibition in mm) | 10-13 (Zone of Inhibition in mm) | - | - | [2] |
Note: Direct MIC values for this compound were not available in the reviewed literature. The data for quinazolinone derivatives, which incorporate a dibromo-aromatic structure, suggest that bromination can lead to potent antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
-
Preparation of Microbial Inoculum:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are cultured on Mueller-Hinton agar (MHA) and fungal strains (e.g., Candida albicans, Aspergillus flavus) on Sabouraud Dextrose Agar (SDA) at 37°C and 30°C, respectively, for 18-24 hours.
-
A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.
-
The plates are incubated at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity
Halogenated phenolic compounds have garnered significant interest in oncology for their potential as anticancer agents. The mechanism of action for many hydroxybenzoic acid derivatives is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Benzoic Acid and Related Derivatives
| Compound/Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 4-Hydroxybenzoic Acid | K562 (Leukemia) | >10 (at 72h) | |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | K562 (Leukemia) | ~5-10 (at 72h) | |
| 1,4-Naphthoquinone derivative (PD9) | DU-145 (Prostate) | 1-3 | [3] |
| 1,4-Naphthoquinone derivative (PD10) | MDA-MB-231 (Breast) | 1-3 | [3] |
| 1,4-Naphthoquinone derivative (PD11) | HT-29 (Colon) | 1-3 | [3] |
| Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [7] |
| Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [7] |
| Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [7] |
Note: Direct IC₅₀ values for this compound were not available in the reviewed literature. The data for other complex heterocyclic compounds with halogen substitutions suggest that such modifications can lead to potent anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the test compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Polymer Performance
Poly(hydroxybenzoic acid)s are a class of high-performance liquid crystalline polymers known for their excellent thermal stability and mechanical properties. The substitution pattern on the benzoic acid monomer can significantly influence the properties of the resulting polymer.
Table 3: Thermal Properties of Poly(hydroxybenzoic acid)s
| Polymer | Glass Transition Temperature (T₉) (°C) | Melting Temperature (Tₘ) (°C) | Decomposition Temperature (°C) | Reference |
| Poly(p-hydroxybenzoic acid) | 150-200 | >350 (decomposes) | ~550 | [4][8] |
| Copolyester of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid | 110-130 | 280-330 | >500 | [4] |
| Copolyesters of vanillic acid | - | 340-400 | 390-410 (5% mass loss) | [8] |
Note: Specific thermal and mechanical data for polymers synthesized directly from this compound were not found in the literature. However, the high thermal stability of related aromatic polyesters suggests that polymers derived from this monomer would also exhibit high-performance characteristics.
Experimental Protocol: Synthesis and Characterization of Poly(4-hydroxybenzoate)
This protocol provides a general method for the synthesis of poly(4-hydroxybenzoate) via melt condensation, which can be adapted for substituted monomers.
-
Monomer Preparation:
-
4-Hydroxybenzoic acid is first acetylated to 4-acetoxybenzoic acid by refluxing with acetic anhydride.
-
-
Polymerization:
-
The 4-acetoxybenzoic acid monomer is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
The temperature is gradually raised to 250-280°C under a slow stream of nitrogen to initiate polymerization and remove the acetic acid byproduct.
-
The reaction is continued for several hours until a high-viscosity melt is obtained.
-
To achieve a high molecular weight, the temperature can be further increased to 300-350°C under a high vacuum.
-
-
Polymer Characterization:
-
Thermal Analysis: The glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Molecular Weight: The molecular weight and its distribution are determined by Gel Permeation Chromatography (GPC) after chemical modification to improve solubility.
-
Structural Analysis: The chemical structure of the polymer is confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathway and Experimental Workflow Diagrams
The biological activity of many hydroxybenzoic acid derivatives as anticancer agents is linked to their ability to inhibit histone deacetylases (HDACs).
Caption: HDAC Inhibition Pathway by a this compound Derivative.
Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jocpr.com [jocpr.com]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and properties of thermotropic copolyesters of p-hydroxybenzoic acid | Semantic Scholar [semanticscholar.org]
- 6. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Comparison of 2,6-Dibromo-4-hydroxybenzoic Acid Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing new therapeutic agents. This guide provides a comparative analysis of 2,6-dibromo-4-hydroxybenzoic acid derivatives, focusing on their potential biological activities. Due to a lack of specific comprehensive SAR studies on a diverse library of these derivatives in the public domain, this guide synthesizes information from related compounds to infer potential SAR trends and highlight areas for future research.
While direct SAR studies on a broad series of this compound derivatives are limited in available scientific literature, the analysis of related bromophenol and hydroxybenzoic acid structures provides valuable insights into how modifications to this core scaffold could influence biological activity. The key structural features available for modification are the carboxylic acid group (which can be converted to esters, amides, etc.) and the phenolic hydroxyl group (which can be etherified or otherwise modified).
Inferred Structure-Activity Relationships
Based on general principles observed in related compound classes, the following SAR trends can be hypothesized for this compound derivatives:
-
Modification of the Carboxylic Acid Group:
-
Esterification: Converting the carboxylic acid to various alkyl or aryl esters can modulate lipophilicity. An increase in alkyl chain length in esters of p-hydroxybenzoic acid has been shown to correlate with increased antimicrobial activity, though this can also be limited by decreased water solubility.
-
Amidation: The formation of amides introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. The nature of the amine used for amide formation (e.g., amino acid esters) can introduce further points of interaction and influence activity.
-
-
The Role of the Dibromo Substitution: The two bromine atoms at positions 2 and 6 provide significant halogen bonding potential and increase the compound's lipophilicity. They also sterically hinder the adjacent hydroxyl and carboxylic acid groups, which can influence their reactivity and interaction with target binding sites.
-
The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is a key hydrogen bond donor and can be crucial for interaction with biological targets. Its acidity can also play a role in the compound's overall properties.
Potential Therapeutic Applications
Derivatives of this compound are being explored for a variety of therapeutic applications, primarily leveraging their potential as antimicrobial and enzyme-inhibiting agents.
Antimicrobial Activity
Substituted benzoic acid and bromophenol derivatives have demonstrated activity against a range of microbial pathogens. The lipophilic nature of the dibrominated ring suggests that these compounds may be able to penetrate bacterial cell membranes.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R Group (at Carboxyl) | Target Organism | MIC (µg/mL) |
| 1 | -OH (Parent Acid) | Staphylococcus aureus | >100 |
| 2 | -OCH₃ (Methyl Ester) | Staphylococcus aureus | 50 |
| 3 | -OCH₂CH₃ (Ethyl Ester) | Staphylococcus aureus | 25 |
| 4 | -NHCH₂COOH (Glycine Amide) | Staphylococcus aureus | 64 |
| 5 | -NH-Phenyl | Staphylococcus aureus | 32 |
Note: This data is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental data is required for validation.
Enzyme Inhibition
The phenolic and carboxylic acid moieties are common features in many enzyme inhibitors, capable of forming key interactions within enzyme active sites. For instance, hydroxybenzoic acids have been investigated as inhibitors of enzymes like tyrosinase.
Table 2: Hypothetical Enzyme Inhibitory Activity Data for this compound Derivatives
| Compound ID | R Group (at Carboxyl) | Target Enzyme | IC₅₀ (µM) |
| 1 | -OH (Parent Acid) | Tyrosinase | 75 |
| 2 | -OCH₃ (Methyl Ester) | Tyrosinase | 45 |
| 3 | -OCH₂CH₃ (Ethyl Ester) | Tyrosinase | 30 |
| 4 | -NHCH₂COOH (Glycine Amide) | Tyrosinase | 85 |
| 5 | -NH-Phenyl | Tyrosinase | 55 |
Note: This data is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental data is required for validation.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of biological data. Below are generalized methodologies for key experiments.
General Synthesis of this compound Esters
A solution of this compound in an appropriate alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired ester.
General Synthesis of this compound Amides
To a solution of this compound in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature overnight. The resulting solid is filtered off, and the filtrate is concentrated and purified by chromatography to afford the corresponding amide.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at the appropriate temperature and duration for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., Tyrosinase)
The inhibitory effect on mushroom tyrosinase activity can be determined spectrophotometrically. The assay is typically performed in a phosphate buffer solution containing L-DOPA as the substrate. The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the substrate, and the formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). The concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship of SAR for this compound.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. However, a systematic and comprehensive SAR study is needed to fully elucidate the potential of its derivatives. Future research should focus on the synthesis of a diverse library of esters and amides, followed by broad screening against various microbial strains and enzymes. This will enable the construction of robust SAR models to guide the design of more potent and selective compounds.
Comparison of the antimicrobial activity of 2,6-Dibromo-4-hydroxybenzoic acid with standard antibiotics
A comprehensive review of available scientific literature reveals a significant gap in the quantitative data needed for a direct comparison of the antimicrobial activity of 2,6-Dibromo-4-hydroxybenzoic acid with standard antibiotics. While research into the antimicrobial properties of various hydroxybenzoic acid derivatives is ongoing, specific studies detailing the Minimum Inhibitory Concentrations (MIC) or zone of inhibition data for this compound against common bacterial and fungal pathogens could not be identified.
Derivatives of 4-hydroxybenzoic acid have garnered interest for their potential biological activities, including antimicrobial effects. Halogenation of phenolic compounds is a known strategy to enhance their antimicrobial potency. For instance, a European patent has alluded to the fungicidal properties of 2,6-disubstituted 4-hydroxybenzoic acids and their esters, suggesting that the dibromo- derivative could possess such activity. However, without specific experimental data, any claims about its efficacy remain speculative.
To facilitate future comparative studies, this guide provides a standardized framework, including data presentation tables, detailed experimental protocols for antimicrobial susceptibility testing, and a workflow diagram, which can be populated once experimental data for this compound becomes available.
Quantitative Antimicrobial Activity Data
The following tables are presented as a template for the systematic recording and comparison of antimicrobial data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Bacterial Strains
| Microorganism | This compound (µg/mL) | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Data not available | |||
| Escherichia coli (ATCC 25922) | Data not available | |||
| Pseudomonas aeruginosa (ATCC 27853) | Data not available | |||
| Bacillus subtilis (ATCC 6633) | Data not available |
Table 2: Zone of Inhibition of this compound and Standard Antibiotics against Fungal Strains
| Microorganism | This compound (mm) | Fluconazole (mm) | Amphotericin B (mm) |
| Candida albicans (ATCC 10231) | Data not available | ||
| Aspergillus niger (ATCC 16404) | Data not available |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the antimicrobial activity of a test compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Inoculum:
-
Bacterial strains are cultured on Mueller-Hinton Agar (MHA) plates at 37°C for 18-24 hours.
-
Several colonies are transferred to a sterile tube containing Mueller-Hinton Broth (MHB).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Test Compound and Antibiotics:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the test compound and standard antibiotics are prepared in MHB in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Control wells containing only the medium, the inoculum without any antimicrobial agent, and the solvent control are included to ensure the validity of the results.
Determination of Zone of Inhibition by Agar Disk Diffusion Method
This method is also performed according to CLSI guidelines.
a. Preparation of Agar Plates and Inoculum:
-
MHA plates are prepared and allowed to solidify.
-
A sterile cotton swab is dipped into the standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the entire surface of the agar plate.
b. Application of Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and the standard antibiotics.
-
The disks are placed on the inoculated agar surface.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of a test compound.
Caption: Workflow for Antimicrobial Activity Testing.
Conclusion
While the chemical structure of this compound suggests potential antimicrobial activity, the absence of published experimental data prevents a conclusive comparison with standard antibiotics at this time. The provided framework is intended to guide researchers in conducting and presenting such a comparative analysis once the necessary data is generated. Further investigation into the antimicrobial spectrum and potency of this specific compound is warranted to explore its potential as a novel therapeutic agent.
A Comparative Analysis of In Vitro and In Vivo Efficacy of Substituted 4-Hydroxybenzoic Acid Compounds
For Immediate Release
AUSTIN, TX – November 2, 2025 – This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2,6-Dibromo-4-hydroxybenzoic acid and related substituted 4-hydroxybenzoic acid compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the antimicrobial, antioxidant, and anti-inflammatory properties of this class of molecules, offering insights into their therapeutic potential.
While this compound itself is a valuable synthetic building block, direct efficacy data is sparse. Therefore, this guide leverages data from structurally similar hydroxybenzoic acid derivatives to provide a comparative framework for its potential biological activities.
In Vitro Efficacy: A Look at Antimicrobial and Antioxidant Properties
Substituted 4-hydroxybenzoic acid derivatives have demonstrated a range of biological activities in laboratory settings. Their efficacy is often attributed to the nature and position of substituents on the benzene ring.
Antimicrobial Activity
The antimicrobial potential of hydroxybenzoic acid esters, commonly known as parabens, and other derivatives has been well-documented. The length of the alkyl chain in these esters has been shown to correlate with increased antimicrobial effect, as it enhances the compound's ability to cross microbial cell walls.
Below is a summary of the Minimum Inhibitory Concentrations (MIC) for various hydroxybenzoic acid derivatives against common pathogens.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus haemolyticus (MRSH) | 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus (MRSA) | >100 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid | Klebsiella pneumoniae | >100 | [1] |
| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [2] |
| 2,4-dihydroxybenzoic acid | Pasteurella multocida | 1000 | [2] |
| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 | [2] |
| 2,4-dihydroxybenzoic acid | Staphylococcus aureus (MRSA) | 500 | [2] |
| 2,4-dihydroxybenzoic acid | Enterococcus faecalis | 1000 | [2] |
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acid derivatives is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of these compounds, with a lower IC50 value indicating higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| Gallic acid (3,4,5-trihydroxybenzoic acid) | ~5 |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | ~15 |
| Gentisic acid (2,5-dihydroxybenzoic acid) | ~20 |
| 4-Hydroxybenzoic acid | >100 |
In Vivo Efficacy: A Case Study in Skin Damage and Inflammation
While in vitro assays provide valuable initial screening data, in vivo studies are crucial for understanding the therapeutic potential of these compounds in a whole organism. A study on protocatechuic acid (3,4-dihydroxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) highlights their efficacy in a mouse model of jellyfish toxin-induced skin injury, demonstrating significant anti-inflammatory and wound healing properties.[3]
Key Findings from the In Vivo Study:
-
Reduced Skin Necrosis: Topical application of creams containing either protocatechuic acid or gentisic acid significantly reduced the necrotic area of skin damage caused by jellyfish venom.[3]
-
Modulation of Inflammatory Pathways: Both compounds were found to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[3]
-
Promotion of Healing: The treated groups showed enhanced levels of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), both of which are important for tissue repair and wound healing.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used for the key assays mentioned in this guide.
Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using a broth microdilution method.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][5][6]
-
Inoculum Preparation: The test microorganism is cultured to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6][7]
-
Inoculation and Incubation: The microtiter plate is inoculated with the prepared bacterial suspension and incubated at 37°C for 18-24 hours.[5][7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound based on its ability to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a colored solution with a characteristic absorbance.[8][9][10]
-
Sample Preparation: The test compound is dissolved in the same solvent to create a series of dilutions.
-
Reaction and Incubation: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][11]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[8]
-
IC50 Calculation: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging percentage against concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
References
- 1. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. protocols.io [protocols.io]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different analytical techniques for 2,6-Dibromo-4-hydroxybenzoic acid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,6-Dibromo-4-hydroxybenzoic acid, a key halogenated phenolic compound, is critical in various stages of research and development. Its analysis is essential for purity assessment, pharmacokinetic studies, and quality control of related pharmaceutical products. This guide provides a head-to-head comparison of the most common analytical techniques for the determination of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The choice of an analytical technique for this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis. The principal techniques employed for the analysis of phenolic compounds, including halogenated derivatives, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method presents a unique set of advantages and limitations in terms of performance and applicability.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative performance parameters for the different analytical techniques. The data for HPLC-DAD is adapted from a validated method for similar bromophenolic compounds and is expected to be representative for this compound. Performance characteristics for other techniques are based on typical values reported in the literature for similar analytes.
| Parameter | HPLC-UV/DAD | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.01 - 0.1 ng/mL (with derivatization) | 0.1 - 1 µg/mL | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | 0.05 - 0.5 ng/mL (with derivatization) | 0.5 - 5 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 5% | < 10% | < 5% | < 1% |
| Sample Throughput | High | Medium | High | Low |
| Cost per Sample | Low | High | Medium | High |
| Derivatization Required | No | Yes | No | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is highly suitable for the routine quantification of this compound in various matrices.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (determined by UV scan).
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires derivatization of the analyte.
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
Quantification: Using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte. An internal standard (e.g., a structurally similar halogenated compound) is recommended.
Capillary Electrophoresis (CE)
CE provides rapid analysis with high separation efficiency and low sample and reagent consumption.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis or diode-array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at the maximum absorbance wavelength.
-
Quantification: Based on peak area and a calibration curve constructed with standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for direct quantification without the need for an identical analyte standard, using a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, Methanol-d4).
-
Internal Standard: A certified reference material with a known purity and a signal in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard.
-
Dissolve in a precise volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
-
Quantification: The concentration of the analyte is calculated by comparing the integral of a specific, non-overlapping analyte proton signal to the integral of a known proton signal from the internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical comparison of key features of the analytical techniques.
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-hydroxybenzoic Acid: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 2,6-Dibromo-4-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets (SDS) to ensure safe handling and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of skin irritation, serious eye damage, and respiratory irritation.[1][2]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent serious eye irritation or damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. | To prevent skin irritation upon contact.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator. | To avoid respiratory tract irritation.[1][2][3] |
II. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.
-
Avoid Dust Generation: Carefully sweep up the spilled solid material. Do not use methods that create dust clouds.
-
Collect for Disposal: Shovel the swept-up material into a suitable, labeled container for disposal.[1][2][3]
-
Clean the Area: After collecting the bulk material, clean the affected area thoroughly.
-
Environmental Precaution: Do not allow the chemical to enter drains or the environment.[3]
III. Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] Do not mix with other waste and leave the chemical in its original container if possible.
Step-by-Step Disposal Workflow:
-
Package and Label: Ensure the waste container is tightly closed and clearly labeled with the chemical name and associated hazards.
-
Store Safely: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and manage the disposal of the chemical.
-
Maintain Records: Keep a record of the disposal activities, including the date, quantity, and the disposal company used.
Below is a logical workflow for the disposal process.
Caption: Disposal workflow for this compound.
IV. Experimental Protocol: General Acid Neutralization
While no specific experimental protocols for the disposal of this compound were found in the provided search results, a general procedure for the neutralization of acidic waste is available. This procedure should be performed with caution by trained personnel, and it is advisable to consult with your institution's environmental health and safety department before proceeding.
Objective: To neutralize acidic waste to a pH between 5 and 10.5 for safe disposal down the drain, if permitted by local regulations.[5]
Materials:
-
Saturated solution of sodium carbonate (soda ash) or a 1:10 dilution of an inorganic base in water.
-
Polyethylene bucket (1 or 2 gallons).
-
pH meter or pH indicator strips.
-
Stirring rod.
-
Appropriate PPE.
Procedure:
-
Dilution: In a fume hood, place tap water into the polyethylene bucket. Slowly add the acidic waste to the water with stirring to achieve at least a 1:10 dilution (1 part acid to 9 parts water).[5] Always add acid to water, never the other way around.
-
Neutralization: Slowly add the basic solution (e.g., soda ash solution) to the diluted acid while stirring continuously.[5]
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or indicator strips.[5]
-
Completion: Continue adding the basic solution until the pH of the mixture is between 5 and 10.5.[5]
-
Final Disposal: Once the pH is within the acceptable range, the neutralized solution can be disposed of down the drain with a large excess of water, provided this is in accordance with local regulations.[5]
References
Essential Safety and Operational Guidance for Handling 2,6-Dibromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,6-Dibromo-4-hydroxybenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To prevent serious eye damage from splashes or airborne particles. |
| Hand Protection | Nitrile rubber gloves. | To protect against skin irritation. Gloves must be inspected before use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent skin contact[3]. |
| Respiratory Protection | Use only in a well-ventilated area[4][5]. If dust is generated, a NIOSH/MSHA-approved respirator is required. | To prevent respiratory tract irritation from dust inhalation[4][5][6]. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Store locked up[5].
Step 2: Preparation and Weighing
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation[4][6].
-
Wear all required PPE as specified in Table 1.
Step 3: Experimental Use
-
Handle the chemical with care to avoid contact with skin and eyes[4][7].
-
Contaminated clothing should be removed and washed before reuse[4][5].
Step 4: Spill Management
-
In case of a spill, evacuate the area.
-
For dry spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust[2][6].
-
Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and tightly closed container.
-
Do not mix with other waste.
-
-
Disposal Procedure:
Emergency Procedures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately[5].
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[4][5]. Take off contaminated clothing and wash it before reuse[4][5].
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[5].
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
